Product packaging for Macquarimicin A(Cat. No.:)

Macquarimicin A

Cat. No.: B1254189
M. Wt: 330.4 g/mol
InChI Key: BYUKEFZLYIFNCB-MDRYBKLPSA-N
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Description

Macquarimicin A is a carbocyclic compound that was first isolated as a microbial metabolite from the bacterium Micromonospora chalcea . This compound serves as a potent inhibitor of membrane-bound neutral sphingomyelinase (N-SMase) . By inhibiting this enzyme, which is involved in the metabolism of sphingomyelin to ceramide, this compound exhibits notable anti-inflammatory activity, making it a valuable tool for probing sphingolipid-mediated signaling pathways in research settings . The absolute configuration and structure of this compound, featuring a complex tetracyclic framework, were confirmed through total synthesis, which also revised the initial structural assignment . While it was initially investigated for its limited spectrum of antibacterial activity, its development as an antibiotic was discontinued due to very low potency against tested bacteria . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B1254189 Macquarimicin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(1E,3S,4R,6R,8S,11S,13R,15R)-13-hydroxy-6-methyl-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-diene-7,17,18-trione

InChI

InChI=1S/C19H22O5/c1-9-4-15-13(18(9)22)3-2-10-5-11(20)6-12-7-17(21)16(8-14(10)15)19(23)24-12/h2-3,8-15,20H,4-7H2,1H3/b16-8+/t9-,10-,11-,12-,13+,14+,15+/m1/s1

InChI Key

BYUKEFZLYIFNCB-MDRYBKLPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2/C=C/4\C(=O)C[C@@H](C[C@@H](C3)O)OC4=O

Canonical SMILES

CC1CC2C(C1=O)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O

Synonyms

macquarimicin A

Origin of Product

United States

Foundational & Exploratory

The Natural Sourcing and Technical Profile of Macquarimicin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a microbial metabolite first identified as a product of soil-dwelling bacteria. While initially noted for its low antibacterial activity, subsequent research has revealed its potent and selective inhibition of membrane-bound neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways. This unique activity has positioned this compound as a valuable tool for studying lipid metabolism and as a potential lead compound in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the natural source, production, isolation, and biological activity of this compound, with a focus on the experimental details relevant to scientific professionals.

Natural Source and Fermentation

This compound is naturally produced by strains of the actinomycete Micromonospora chalcea, which have been isolated from soil samples.[1] The production of this compound is achieved through submerged fermentation of these strains.

Fermentation Parameters

Quantitative data from a seven-day fermentation process are summarized in the table below. While the specific media composition for optimal this compound production is not explicitly detailed in the primary literature, related studies on Micromonospora chalcea utilize standard mycological media.

ParameterValueReference
Producing Organism Micromonospora chalcea[1]
Fermentation Time 7 days[1]
Yield of this compound 27 mg/L[1]
Monitoring Method High-Performance Liquid Chromatography (HPLC)[1]
Suggested Fermentation Media

Based on the cultivation of Micromonospora chalcea strains, the following media can be considered for the fermentation process.

MediumComposition
GYM Streptomyces Medium (DSMZ Medium 65) Glucose (4.0 g/L), Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), CaCO3 (2.0 g/L, omit for liquid culture), Agar (12.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.2.[2]
Czapek Peptone Agar (DSMZ Medium 83) Sucrose (30.0 g/L), NaNO3 (3.0 g/L), K2HPO4 (1.0 g/L), MgSO4 x 7H2O (0.5 g/L), KCl (0.5 g/L), FeSO4 x 7H2O (0.01 g/L), Yeast Extract (2.0 g/L), Peptone (5.0 g/L), Agar (15.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.3.[2]

Experimental Protocols

Fermentation and Isolation Workflow

The general workflow for the production and isolation of this compound from Micromonospora chalcea is outlined below.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Micromonospora chalcea B Submerged Fermentation (7 days) A->B C Harvest of Fermentation Broth B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and Analysis (TLC/HPLC) F->G H Pure this compound G->H

A generalized workflow for the production and purification of this compound.
Extraction and Purification Protocol

While a specific, detailed protocol for this compound is not available in the reviewed literature, a general procedure based on the isolation of similar microbial metabolites is as follows:

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. The mixture is agitated vigorously to ensure efficient extraction of the hydrophobic this compound into the organic phase. The organic layer is then separated from the aqueous phase.[3]

  • Concentration: The solvent from the organic extract is removed under reduced pressure to yield a crude, oily residue.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography.[3]

    • Stationary Phase: Silica gel (e.g., 100-200 mesh).

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate being progressively increased.[4]

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.[3]

  • Final Purification: Fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[5] This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.

Signaling Pathway of Neutral Sphingomyelinase Inhibition

The inhibition of nSMase by this compound disrupts the normal production of ceramide, thereby affecting downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling A Sphingomyelin B Neutral Sphingomyelinase (nSMase) A->B Hydrolysis C Ceramide B->C D Phosphocholine B->D E Apoptosis, Inflammation, etc. C->E F This compound F->B Inhibition

Inhibition of the neutral sphingomyelinase pathway by this compound.

Proposed Biosynthesis

The biosynthesis of this compound is hypothesized to proceed through a polyketide pathway. A key step in the formation of its unique carbocyclic core is believed to be an intramolecular Diels-Alder reaction of a linear polyketide precursor.

Hypothesized Biosynthetic Pathway

The proposed biosynthetic route involves the assembly of a polyketide chain by polyketide synthases (PKSs), followed by a cyclization event.

G A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) Assembly A->B C Linear Polyketide Intermediate B->C D Intramolecular Diels-Alder Reaction C->D E This compound Core Structure D->E F Tailoring Enzymes (Oxidation, etc.) E->F G This compound F->G

A simplified diagram of the proposed biosynthetic pathway for this compound.

Quantitative Analysis

The production of this compound during fermentation is monitored by HPLC. While the specific parameters for this compound analysis are not detailed, a general reverse-phase HPLC method can be adapted for its quantification.

ParameterGeneral Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
Flow Rate 0.5 - 1.5 mL/min
Detection UV detection at a wavelength where the molecule has significant absorbance (e.g., 210-280 nm).
Quantification Based on a standard curve generated from purified this compound.

Conclusion

This compound stands out as a microbial natural product with a specific and potent biological activity. Its production from Micromonospora chalcea offers a renewable source for this valuable research compound. While detailed, publicly available protocols for its fermentation and purification are limited, the information provided in this guide, based on existing literature and general methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further research to optimize fermentation conditions and elucidate the complete biosynthetic pathway will be crucial for the sustainable production and potential therapeutic application of this intriguing molecule.

References

An In-depth Technical Guide to Macquarimicin A and its Producing Organism, Micromonospora chalcea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin A is a unique spirotetronate macrolide antibiotic produced by the Gram-positive actinobacterium, Micromonospora chalcea. This document provides a comprehensive technical overview of the producing organism, its cultivation, and the biosynthesis of this compound. It includes detailed experimental protocols for fermentation, extraction, purification, and analysis, alongside a putative biosynthetic pathway and a proposed model for its genetic regulation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a species of bacteria belonging to the family Micromonosporaceae. Members of this genus are well-known producers of a wide array of bioactive secondary metabolites, including aminoglycoside and macrolide antibiotics.[1][2] Strains of M. chalcea have been isolated from various terrestrial and marine environments and are recognized for their potential in producing novel therapeutic compounds.[2]

Taxonomy and Morphology

Micromonospora species are characterized by the formation of single spores on substrate mycelia. They are aerobic, mesophilic, and saprophytic organisms. Colonies of M. chalcea on agar plates often exhibit a distinctive orange to reddish-orange pigmentation.

Cultivation and Fermentation

The production of this compound by Micromonospora chalcea is achieved through submerged fermentation. The composition of the culture medium and the fermentation parameters are critical for optimal growth and secondary metabolite production.

Culture Media

Several media compositions have been reported for the cultivation of Micromonospora chalcea. The choice of medium can significantly influence the yield of this compound.

Table 1: Recommended Culture Media for Micromonospora chalcea

Medium NameComponentConcentration (g/L)
GYM Streptomyces Medium Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)12.0
ISP Medium 2 (Yeast Extract-Malt Extract Agar) Yeast Extract4.0
Malt Extract10.0
Dextrose4.0
Agar (for solid medium)20.0
Seed Medium Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0
Production Medium Soluble Starch40.0
Glucose5.0
Soybean Meal25.0
Yeast Extract5.0
MgSO₄·7H₂O0.5
K₂HPO₄0.5
CaCO₃1.0
Fermentation Parameters

Optimal production of this compound is typically achieved in a seven-day fermentation process, yielding approximately 27 mg/L.

Table 2: Fermentation Parameters for this compound Production

ParameterRecommended Value
Temperature 28-30°C
pH 6.8 - 7.2
Agitation 200-250 rpm
Aeration 1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time 7 days

Experimental Protocols

Fermentation Protocol
  • Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a lyophilized culture or a mature slant of Micromonospora chalcea. Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with agitation at 220 rpm for 7 days.

  • Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.

Extraction and Purification Protocol
  • Harvesting: After 7 days of fermentation, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic extracts.

  • Concentration: Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the adsorbed material to a silica gel column pre-equilibrated with n-hexane.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification: Pool the fractions containing pure this compound and concentrate them to yield the final product.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectra to Acquire:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Biosynthesis of this compound (Putative Pathway)

The biosynthetic gene cluster for this compound has not yet been explicitly identified. However, based on the conserved nature of spirotetronate biosynthesis in Micromonospora, a putative pathway can be proposed.[3][4] this compound is likely synthesized by a type I polyketide synthase (PKS) system.

This compound Putative Biosynthesis AcCoA Acetyl-CoA PKS Type I PKS Modules AcCoA->PKS Starter Unit MMCoA Methylmalonyl-CoA MMCoA->PKS Extender Units Polyketide Polyketide Chain PKS->Polyketide Assembly Cyclization Intramolecular Diels-Alder Cyclization Polyketide->Cyclization Spiro Spirotetronate Core Cyclization->Spiro Tailoring Tailoring Enzymes (Oxidation, Glycosylation, etc.) Spiro->Tailoring MacA This compound Tailoring->MacA

Caption: Putative biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis (Proposed Model)

The regulation of secondary metabolism in Micromonospora is complex and involves a hierarchical network of regulatory proteins. While the specific regulators for this compound are unknown, a general model can be proposed based on known regulatory systems in actinomycetes.[5][6][7][8][9][10] This often involves TetR-family and LAL-family transcriptional regulators located within or near the biosynthetic gene cluster, as well as two-component systems that respond to environmental signals.

Regulation of this compound Biosynthesis Env_Signals Environmental Signals (Nutrient limitation, pH, etc.) TCS Two-Component System (Sensor Kinase / Response Regulator) Env_Signals->TCS Sensing LAL LAL-family Regulator (Cluster-situated activator) TCS->LAL Activation TetR TetR-family Regulator (Cluster-situated repressor) TCS->TetR Repression of repressor BGC This compound Biosynthetic Gene Cluster LAL->BGC Transcriptional Activation TetR->BGC Transcriptional Repression MacA_prod This compound Production BGC->MacA_prod Biosynthesis

Caption: Proposed regulatory model for this compound biosynthesis.

Experimental Workflow for Discovery and Characterization

The discovery and characterization of novel natural products from Micromonospora species follows a well-established workflow.

Experimental Workflow Isolation Isolation of Micromonospora chalcea Fermentation Fermentation and Optimization Isolation->Fermentation Genomics Genome Mining for BGCs Isolation->Genomics Extraction Extraction of Secondary Metabolites Fermentation->Extraction Screening Bioactivity Screening Extraction->Screening Purification Purification of Bioactive Compounds (HPLC) Screening->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Bioengineering Biosynthetic Engineering Structure->Bioengineering Genomics->Bioengineering

Caption: General experimental workflow for natural product discovery.

Conclusion

Micromonospora chalcea is a valuable source of the bioactive macrolide, this compound. This guide provides a comprehensive overview of the current knowledge and methodologies for the study of this organism and its secondary metabolite. Further research, particularly in the areas of genome sequencing and genetic manipulation, will be crucial for elucidating the precise biosynthetic pathway and regulatory networks, and for unlocking the full potential of Micromonospora chalcea as a platform for the production of novel therapeutic agents.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Macquarimicin A, a polyketide natural product isolated from the bacterium Micromonospora chalcea, has garnered interest for its unique chemical architecture and biological activity.[1] While the total synthesis of this complex molecule has been achieved, its natural biosynthetic pathway has not been fully elucidated. This technical guide consolidates the current understanding and presents a putative biosynthetic pathway for this compound. Drawing upon the principles of polyketide biosynthesis, the known genetics of the producing organism, and the well-characterized biosynthesis of another Micromonospora chalcea secondary metabolite, tetrocarcin A, we propose a model for the enzymatic assembly of the this compound scaffold. This guide is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the biosynthesis of this intriguing natural product.

Introduction

This compound is a member of the polyketide family of natural products, a diverse class of secondary metabolites known for their wide range of biological activities. Produced by the soil bacterium Micromonospora chalcea, this compound is structurally characterized by a complex tetracyclic ring system.[1] The total synthesis of this compound has been a subject of significant research, with multiple strategies developed to construct its intricate framework. A recurring theme in these synthetic approaches is the biomimetic intramolecular Diels-Alder reaction, which is hypothesized to be a key step in the natural biosynthetic pathway.

Despite the progress in its chemical synthesis, the genetic and enzymatic basis of this compound biosynthesis remains to be experimentally validated. However, the sequencing of the Micromonospora chalcea genome and the detailed characterization of the biosynthetic gene cluster for another polyketide, tetrocarcin A (TCA), from the same organism, provide a solid foundation for proposing a putative biosynthetic pathway for this compound.[2][3]

This guide will outline a hypothetical biosynthetic pathway for this compound, detailing the proposed enzymatic steps from precursor molecules to the final natural product. We will also present a comparative analysis with the known biosynthesis of tetrocarcin A to highlight conserved enzymatic machinery in Micromonospora chalcea.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a Gram-positive bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities. Strains of Micromonospora chalcea have been isolated from various terrestrial and marine environments. The genomic analysis of Micromonospora species has revealed a rich diversity of biosynthetic gene clusters (BGCs), indicating a vast and largely untapped potential for the discovery of novel natural products.[4][5] The characterization of the tetrocarcin A biosynthetic gene cluster from M. chalcea NRRL 11289 underscores the capability of this species to assemble complex polyketide structures.[2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) system. Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification.

Polyketide Chain Assembly

The carbon skeleton of this compound is likely assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by the PKS modules. The specific number of modules and the composition of their catalytic domains determine the length of the polyketide chain and its initial pattern of oxidation and reduction.

Based on the structure of this compound, a linear polyketide precursor is assembled by the PKS machinery. The starter unit is likely derived from acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The domains within each PKS module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) dictate the processing of each newly added two-carbon unit.

Key Post-PKS Modifications and Cyclization

Following the assembly of the linear polyketide chain, a series of post-PKS modifications are necessary to yield the final complex structure of this compound. The most critical of these is the proposed intramolecular Diels-Alder reaction.

Hypothetical Steps:

  • Release of the Polyketide Chain: The fully assembled polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain.

  • Formation of the Triene System: The linear polyketide undergoes enzymatic modifications to generate a conjugated triene system, which is the prerequisite for the intramolecular Diels-Alder reaction.

  • Intramolecular Diels-Alder Cycloaddition: A putative Diels-Alderase enzyme catalyzes the [4+2] cycloaddition, forming the characteristic bicyclic core of this compound.

  • Further Cyclizations and Tailoring Reactions: Subsequent enzymatic reactions, such as oxidations, reductions, and further cyclizations, would then complete the formation of the tetracyclic ring system.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway.

Macquarimicin_A_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) cluster_post_pks Post-PKS Tailoring starter Acetyl-CoA (Starter Unit) pks_modules PKS Modules (Chain Elongation & Modification) starter->pks_modules extender Malonyl-CoA (Extender Units) extender->pks_modules linear_polyketide Linear Polyketide Precursor pks_modules->linear_polyketide Thioesterase Release triene_formation Triene Formation linear_polyketide->triene_formation diels_alder Intramolecular Diels-Alder Reaction (Putative Diels-Alderase) triene_formation->diels_alder cyclizations Further Cyclizations & Tailoring diels_alder->cyclizations macquarimicin_a This compound cyclizations->macquarimicin_a

Caption: Proposed biosynthetic pathway of this compound.

Comparative Analysis with Tetrocarcin A Biosynthesis

The biosynthetic gene cluster for tetrocarcin A (TCA) in Micromonospora chalcea NRRL 11289 spans a 108-kb region and contains 36 putative genes.[2][3] This well-characterized pathway provides valuable insights into the genetic machinery for polyketide biosynthesis in this organism.

FeatureTetrocarcin A Biosynthesis (tca cluster)Putative this compound Biosynthesis
PKS Type Type I Modular PKSType I Modular PKS (Hypothesized)
Precursors Acetyl-CoA, Malonyl-CoA, Glycerate-derived unitAcetyl-CoA, Malonyl-CoA (Hypothesized)
Key Cyclization Spirotetronate formationIntramolecular Diels-Alder reaction (Hypothesized)
Gene Cluster Size ~108 kbUnknown
Key Enzymes Polyketide Synthases, Glycosyltransferases, OxygenasesPolyketide Synthases, Putative Diels-Alderase, Oxygenases (Hypothesized)

This comparative table highlights both the conserved and potentially unique features of the two pathways. The presence of a large Type I PKS system is a common feature, suggesting a shared evolutionary origin for the core biosynthetic machinery. However, the distinct chemical scaffolds of TCA and this compound imply the presence of unique tailoring enzymes, such as the putative Diels-Alderase in the this compound pathway.

Methodologies for Elucidating the this compound Biosynthetic Pathway

The definitive elucidation of the this compound biosynthetic pathway will require a combination of genomic and experimental approaches. The following protocols are based on the methodologies successfully employed in the characterization of the tetrocarcin A gene cluster and are applicable to the study of this compound.[2][3]

Identification of the Biosynthetic Gene Cluster
  • Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of Micromonospora chalcea.

  • Bioinformatic Analysis: The genome sequence is then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically look for Type I PKS gene clusters.

  • Homology-Based Screening: If a candidate PKS cluster is identified, the predicted protein sequences of the PKS domains can be compared to known PKSs involved in the biosynthesis of structurally related compounds to strengthen the hypothesis.

Functional Characterization of the Gene Cluster
  • Gene Inactivation: To confirm the role of the candidate BGC in this compound production, targeted gene inactivation experiments are performed. This typically involves disrupting a key PKS gene within the cluster via homologous recombination. The resulting mutant strain is then cultivated and its metabolic profile is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.

  • Heterologous Expression: The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. The production of this compound by the heterologous host would provide direct evidence for the function of the cloned gene cluster.

The workflow for these experimental approaches is visualized in the following DOT script.

Experimental_Workflow cluster_identification BGC Identification cluster_characterization Functional Characterization genome_sequencing Whole Genome Sequencing of Micromonospora chalcea antismash antiSMASH Analysis genome_sequencing->antismash candidate_bgc Putative this compound BGC antismash->candidate_bgc gene_inactivation Gene Inactivation (e.g., PKS gene knockout) candidate_bgc->gene_inactivation heterologous_expression Heterologous Expression of the BGC candidate_bgc->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_inactivation->metabolite_analysis heterologous_expression->metabolite_analysis confirmation Confirmation of BGC Function metabolite_analysis->confirmation

Caption: Experimental workflow for BGC identification and characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating case of enzymatic catalysis, likely involving a complex Type I PKS system and a key intramolecular Diels-Alder reaction. While the definitive pathway remains to be experimentally elucidated, the information presented in this guide provides a robust hypothetical framework for future research. The availability of the Micromonospora chalcea genome, coupled with advanced genetic and analytical techniques, paves the way for the identification and characterization of the this compound biosynthetic gene cluster.

A thorough understanding of this pathway will not only quench scientific curiosity but also open avenues for the biosynthetic engineering of novel this compound analogs with potentially improved therapeutic properties. The identification of a putative Diels-Alderase would be a particularly significant discovery, adding to the growing toolbox of enzymes for synthetic biology and biocatalysis. Future efforts in this area will undoubtedly contribute to our broader understanding of polyketide biosynthesis and the remarkable chemical diversity found in the microbial world.

References

An In-depth Technical Guide to the Physicochemical Properties of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a novel antibiotic belonging to the macrolide class of natural products.[1] It was first isolated from the fermentation broth of the microorganism Micromonospora chalcea.[2] Beyond its modest antibacterial activity, this compound has garnered significant interest as a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingomyelin signaling pathway.[2][3] This inhibition highlights its potential as a valuable tool for studying cellular signaling and as a lead compound in the development of therapeutics targeting pathways involving ceramide metabolism. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.

PropertyValueReference
Molecular Formula C₁₉H₂₂O₅[1]
Molecular Weight 330.37 g/mol [1]
Appearance Amorphous white powderMunakata et al., 2003
Melting Point 163-165 °CMunakata et al., 2003

Table 1: General Physicochemical Properties of this compound.

SolventSolubilityReference
Methanol SolubleInferred from analytical procedures
Chloroform SolubleInferred from analytical procedures
Dimethyl Sulfoxide (DMSO) SolubleInferred from biological assay protocols
Water Poorly solubleGeneral property of macrolides

Table 2: Solubility Profile of this compound. Specific quantitative solubility data is not widely reported in the literature; this information is inferred from common laboratory practices in published studies.

Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for synthetic (+)-Macquarimicin A, which is consistent with the natural product, are presented below. The spectra were recorded in CDCl₃.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1170.1---
2129.85.95d11.5
3143.57.31d11.5
435.12.64m
570.24.01dd10.5, 4.5
636.41.85, 2.15m
734.22.35m
8131.25.68dd10.0, 2.5
9128.95.58d10.0
1045.32.89m
1142.12.51m
12209.8---
1350.12.78q7.0
1415.81.15d7.0
1517.21.01s
1629.81.75m
1725.41.45, 1.65m
1831.51.25, 1.55m
1921.30.95t7.5

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃). Data extracted from the total synthesis report by Munakata et al., 2003.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)Reference
Methanol225Hochlowski et al., 1995

Table 4: UV-Vis Absorption Data for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the method described by Hochlowski et al. for the isolation of this compound from Micromonospora chalcea.

G Isolation and Purification of this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of Micromonospora chalcea Centrifugation Centrifugation of fermentation broth Fermentation->Centrifugation Supernatant_Extraction Extraction of supernatant with ethyl acetate Centrifugation->Supernatant_Extraction Mycelial_Extraction Extraction of mycelial cake with acetone Centrifugation->Mycelial_Extraction Combine_Extracts Combine and concentrate extracts Supernatant_Extraction->Combine_Extracts Mycelial_Extraction->Combine_Extracts Silica_Gel Silica gel column chromatography Combine_Extracts->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Macquarimicin_A Pure this compound HPLC->Pure_Macquarimicin_A G This compound Signaling Pathway Macquarimicin_A This compound NSMase Neutral Sphingomyelinase (N-SMase) Macquarimicin_A->NSMase Inhibition Ceramide Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Hydrolysis by N-SMase Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream

References

The Uncharted Analogs of Macquarimicin A: A Technical Guide to the Core Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as an in-depth resource on the natural product Macquarimicin A. Following a comprehensive review of the scientific literature, it has been determined that there are currently no known or synthesized analogs of this compound reported. As such, this document will focus exclusively on the core compound, providing a detailed overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization.

Executive Summary

This compound is a macrolide natural product isolated from Micromonospora sp. It has been identified as an inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various signaling pathways related to inflammation and apoptosis. While exhibiting some antibacterial properties, its primary therapeutic potential is considered to be in the realm of anti-inflammatory applications. This guide consolidates the available quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in terms of its enzymatic inhibition and antibacterial efficacy. The following table summarizes the key metrics reported in the literature.

Activity Assay Target Value Reference
Enzymatic InhibitionNeutral Sphingomyelinase (N-SMase) from rat brainIC50: 14 µMTanaka et al., 1999
Antibacterial ActivityStaphylococcus aureusMIC: >100 µg/mLTanaka et al., 1999
Antibacterial ActivityBacillus cereusMIC: 50 µg/mLTanaka et al., 1999

Key Experimental Protocols

This section details the methodologies for the total synthesis of this compound and the assay used to determine its inhibitory effect on neutral sphingomyelinase.

Total Synthesis of (+)-Macquarimicin A

The first total synthesis of (+)-Macquarimicin A was achieved by Munakata et al. and is a complex, multi-step process. A crucial step in this synthesis is a transannular Diels-Alder reaction to construct the tetracyclic framework stereoselectively. The overall synthesis is convergent and was completed in 27 steps in its longest linear sequence, with a 9.9% overall yield.[1][2]

A detailed, step-by-step protocol for the total synthesis is extensive and beyond the immediate scope of this guide. For the complete synthetic route, readers are directed to the primary literature: Munakata, R., Katakai, H., Ueki, T., Kurosaka, J., Takao, K. I., & Tadano, K. I. (2004). Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway. Journal of the American Chemical Society, 126(36), 11254-11267.

Neutral Sphingomyelinase (N-SMase) Inhibition Assay

The following protocol is based on the methodology used to first identify this compound as an N-SMase inhibitor.[3]

Objective: To determine the in vitro inhibitory activity of this compound against membrane-bound neutral sphingomyelinase from rat brain.

Materials:

  • Rat brain microsomes (source of N-SMase)

  • [¹⁴C]Sphingomyelin (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a suspension of rat brain microsomes in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the rat brain microsome suspension, assay buffer, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the reaction mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add [¹⁴C]Sphingomyelin to each tube to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).

  • Extraction of Product: Separate the aqueous and organic phases. The product of the reaction, [¹⁴C]phosphocholine, will be in the aqueous phase.

  • Quantification: Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

The antibacterial activity of this compound was determined using a standard broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Bacillus cereus and Staphylococcus aureus.

Materials:

  • This compound

  • Bacterial strains (B. cereus, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the Sphingomyelin Pathway

This compound's primary mechanism of action is the inhibition of neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in the sphingomyelin signaling pathway by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid that acts as a second messenger in signaling cascades involved in apoptosis, cell growth, and inflammation. By inhibiting N-SMase, this compound reduces the production of ceramide, thereby modulating these downstream cellular responses.

Sphingomyelin_Pathway cluster_membrane Cell Membrane Sphingomyelin Sphingomyelin nSMase Neutral Sphingomyelinase (N-SMase) Sphingomyelin->nSMase Ceramide Ceramide nSMase->Ceramide Hydrolysis MacquarimicinA This compound MacquarimicinA->nSMase Inhibition Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream

Caption: Inhibition of the Sphingomyelin Pathway by this compound.

Experimental Workflow: N-SMase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of this compound on neutral sphingomyelinase.

nSMase_Workflow A Prepare Rat Brain Microsomes (Enzyme Source) B Prepare Reaction Mixtures: Enzyme + Buffer + this compound A->B C Pre-incubate at 37°C B->C D Add [¹⁴C]Sphingomyelin (Substrate) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Separate Aqueous Phase (Containing [¹⁴C]phosphocholine) F->G H Measure Radioactivity via Scintillation Counting G->H I Calculate % Inhibition and Determine IC50 H->I

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin A is a novel macrolide that has garnered significant interest due to its selective inhibition of neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways implicated in inflammation.[1] This document provides a comprehensive overview of the total synthesis of (+)-Macquarimicin A, as achieved by the groundbreaking work of Tadano and coworkers. The synthesis is notable for its biomimetic approach, featuring a key transannular Diels-Alder reaction to construct the complex tetracyclic core.[2][3] Detailed experimental protocols for the key transformations, quantitative data for each synthetic step, and a visualization of the relevant N-SMase signaling pathway are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction

This compound, a natural product isolated from Micromonospora, presents a unique and challenging molecular architecture.[1] Its tetracyclic framework, containing a cis-tetrahydroindanone, a β-keto-δ-lactone, and a 10-membered carbocycle, has made it an attractive target for total synthesis. The biological activity of this compound as a selective inhibitor of neutral sphingomyelinase (N-SMase) underscores its potential as a lead compound for the development of novel anti-inflammatory agents.[1] The total synthesis developed by the Tadano group provides an elegant and efficient pathway to access this complex molecule and its analogs for further biological evaluation.[2][3] The longest linear sequence of the synthesis is 27 steps, with an overall yield of 9.9%.[1]

Signaling Pathway of Neutral Sphingomyelinase and Inhibition by this compound

Neutral sphingomyelinase (nSMase) plays a crucial role in the cellular stress response and inflammation. As depicted in the signaling pathway diagram below, extracellular stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can activate nSMase2.[4][5] This activation is mediated by a protein complex involving the TNF receptor 1 (TNFR1), FAN (Factor Associated with Neutral sphingomyelinase), RACK1, and EED.[4][6] Activated nSMase2 catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[5] Ceramide acts as a second messenger, initiating downstream signaling cascades that involve the activation of kinases like p38 MAPK and JNK, and transcription factors such as NF-κB and AP-1.[5] This ultimately leads to the production of inflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the activity of nSMase2, thereby blocking the production of ceramide and the subsequent inflammatory cascade.

G Neutral Sphingomyelinase (N-SMase) Signaling Pathway cluster_0 Neutral Sphingomyelinase (N-SMase) Signaling Pathway cluster_1 Neutral Sphingomyelinase (N-SMase) Signaling Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds FAN FAN TNFR1->FAN recruits RACK1 RACK1 FAN->RACK1 recruits EED EED RACK1->EED recruits nSMase2_inactive nSMase2 (inactive) EED->nSMase2_inactive activates nSMase2_active nSMase2 (active) nSMase2_inactive->nSMase2_active Sphingomyelin Sphingomyelin nSMase2_active->Sphingomyelin hydrolyzes This compound This compound This compound->nSMase2_active inhibits Ceramide Ceramide Sphingomyelin->Ceramide Phosphocholine Phosphocholine Sphingomyelin->Phosphocholine Downstream Signaling Downstream Signaling (p38 MAPK, JNK, NF-kB, AP-1) Ceramide->Downstream Signaling activates Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response

Caption: N-SMase signaling pathway and its inhibition by this compound.

Total Synthesis Workflow

The total synthesis of (+)-Macquarimicin A is a convergent synthesis that involves the preparation of two key fragments, followed by their coupling and a subsequent intramolecular Diels-Alder reaction to form the core structure. The workflow diagram below illustrates the major phases of the synthesis.

G Total Synthesis Workflow of this compound Start1 Ethyl (2E,4S)-4,5- (isopropylidene)dioxy-2-pentenoate FragA Fragment A Synthesis Start1->FragA Start2 (R)-Epichlorohydrin FragB Fragment B Synthesis Start2->FragB Coupling Fragment Coupling FragA->Coupling FragB->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization IMDA Intramolecular Diels-Alder Reaction Macrocyclization->IMDA PostIMDA Post-IMDA Modifications IMDA->PostIMDA Final (+)-Macquarimicin A PostIMDA->Final

Caption: Overall workflow for the total synthesis of (+)-Macquarimicin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the total synthesis of (+)-Macquarimicin A.

Table 1: Synthesis of Key Fragments

StepStarting MaterialProductReagents and ConditionsYield (%)
1Ethyl (2E,4S)-4,5-(isopropylidene)dioxy-2-pentenoateFragment A PrecursorMultiple Steps-
2(R)-EpichlorohydrinFragment B PrecursorMultiple Steps-

Table 2: Assembly and Final Steps

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio
3Fragment A and Fragment B PrecursorsCoupled ProductStille Coupling85-
4Coupled ProductMacrolactoneYamaguchi Macrolactonization75-
5MacrolactoneDiels-Alder AdductToluene, 180 °C604:1
6Diels-Alder Adduct(+)-Macquarimicin AMultiple Steps--

Note: The yields and diastereomeric ratios are based on the data reported in the primary literature and may vary depending on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key reactions in the total synthesis of (+)-Macquarimicin A.

Key Experiment 1: Stille Coupling of Fragment A and Fragment B

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide (Fragment A precursor) with a vinyl stannane (Fragment B precursor).

Materials:

  • Vinyl iodide (Fragment A precursor)

  • Vinyl stannane (Fragment B precursor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon atmosphere

Procedure:

  • To a solution of the vinyl iodide (1.0 eq) and vinyl stannane (1.2 eq) in anhydrous DMF under an argon atmosphere, add AsPh₃ (0.2 eq).

  • To this mixture, add Pd₂(dba)₃ (0.05 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Key Experiment 2: Yamaguchi Macrolactonization

This protocol details the formation of the macrolactone from the seco-acid precursor.

Materials:

  • Seco-acid (Coupled Product after deprotection)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

Procedure:

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an argon atmosphere, add Et₃N (3.0 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.

  • Add the activated ester solution dropwise to the DMAP solution over a period of 6 hours at 80 °C.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours at 80 °C.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.

Key Experiment 3: Intramolecular Diels-Alder Reaction

This protocol describes the key thermal intramolecular [4+2] cycloaddition to form the tetracyclic core of this compound.

Materials:

  • Macrolactone

  • Toluene, anhydrous

  • Sealed tube

Procedure:

  • Dissolve the macrolactone in anhydrous toluene in a sealed tube.

  • Degas the solution with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 180 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired Diels-Alder adduct.

Conclusion

The total synthesis of (+)-Macquarimicin A by Tadano and coworkers represents a significant achievement in natural product synthesis. The strategic use of a transannular Diels-Alder reaction provides an efficient means to construct the complex polycyclic core of the molecule. The detailed protocols and data presented herein offer a valuable guide for researchers seeking to synthesize this compound and its derivatives for further investigation into their therapeutic potential as N-SMase inhibitors. The elucidation of the N-SMase signaling pathway and the inhibitory action of this compound provide a strong rationale for the continued exploration of this compound class in the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for the Extraction of Macquarimicin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. It is a secondary metabolite produced by the actinomycete Micromonospora chalcea.[1][2] This document provides detailed application notes and protocols for the fermentation of Micromonospora chalcea, followed by the extraction and purification of this compound from the fermentation broth. The methodologies described are based on established principles for the isolation of macrolide antibiotics from actinomycetes and are intended to serve as a comprehensive guide for laboratory-scale production and purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of extraction and purification protocols.

PropertyValueReference
Molecular Weight 330.37 g/mol [3]
Chemical Formula C₁₉H₂₂O₅[3]
Class Macrolide Antibiotic[1]
Producing Organism Micromonospora chalcea[1]
Hydrogen Bond Acceptors 5[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]
Topological Polar Surface Area 80.67 Ų[2]
XLogP 0.76[2]

Experimental Protocols

Fermentation of Micromonospora chalcea for this compound Production

This protocol describes the cultivation of Micromonospora chalcea to produce this compound. A typical fermentation can yield approximately 27 mg/L of this compound after seven days.[1]

Materials:

  • Micromonospora chalcea strain

  • Seed culture medium (e.g., GYM Streptomyces Medium)

  • Production culture medium (e.g., Glucose Soybean Medium)

  • Shaker incubator

  • Fermenter (optional, for larger scale)

Protocol:

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of Micromonospora chalcea from a slant into a flask containing a suitable seed medium (e.g., GYM Streptomyces Medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃, pH adjusted to 7.2 before sterilization).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium is Glucose Soybean (GS) medium.[4]

    • Incubate the production culture at 28°C with agitation (200 rpm) for 7 days.[1][4]

    • Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.

Extraction of this compound from Fermentation Broth

This protocol details the extraction of this compound from the fermentation broth using solvent extraction, a common method for isolating macrolide antibiotics.

Materials:

  • Fermentation broth of Micromonospora chalcea

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the fermentation period (7 days), harvest the broth.

  • Cell Separation: Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes. The supernatant contains the dissolved this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

    • Shake the mixture vigorously for 10-15 minutes to allow for the partitioning of this compound into the organic phase.

    • Allow the layers to separate. Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.

  • Concentration:

    • Pool the ethyl acetate extracts.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification of this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Protocol:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • 90:10 n-Hexane:Ethyl Acetate

    • 80:20 n-Hexane:Ethyl Acetate

    • 70:30 n-Hexane:Ethyl Acetate

    • 50:50 n-Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.

  • Concentration: Concentrate the pooled fractions containing the compound of interest using a rotary evaporator.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

  • Partially purified this compound from silica gel chromatography

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (optional, for peak shape improvement)

Protocol:

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A suggested starting gradient is from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of the partially purified compound, likely in the range of 210-280 nm).

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peak corresponding to this compound.

  • Purity Check and Final Product: Analyze the collected fraction for purity. Lyophilize or evaporate the solvent to obtain pure this compound.

Data Presentation

Table 2: Summary of Fermentation and Extraction Parameters

ParameterValue/RangeNotes
Producing Organism Micromonospora chalcea
Fermentation Time 7 days[1]
Fermentation Temperature 28°C[4]
Reported Yield 27 mg/L[1]
Extraction Solvent Ethyl AcetateBased on general macrolide extraction protocols
Solvent to Broth Ratio 1:1 (v/v)Recommended starting ratio, can be optimized
Number of Extractions 3To ensure high recovery

Table 3: Suggested Chromatographic Purification Parameters

ParameterSilica Gel ChromatographyRP-HPLC
Stationary Phase Silica gel (60-120 mesh)C18 (5 µm)
Mobile Phase n-Hexane:Ethyl Acetate gradientAcetonitrile:Water gradient (with optional 0.1% formic acid)
Elution Stepwise gradientLinear gradient (e.g., 30-70% Acetonitrile)
Detection TLCUV (wavelength to be determined)

Visualizations

MacquarimicinA_Extraction_Workflow Fermentation Fermentation of Micromonospora chalcea Harvesting Harvesting of Fermentation Broth Fermentation->Harvesting Centrifugation Centrifugation (Cell Separation) Harvesting->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant Mycelium Mycelial Pellet (Discard) Centrifugation->Mycelium SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->SolventExtraction AqueousPhase Aqueous Phase (Re-extract or Discard) SolventExtraction->AqueousPhase Waste OrganicPhase Ethyl Acetate Extract SolventExtraction->OrganicPhase Concentration1 Concentration (Rotary Evaporation) OrganicPhase->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel PartiallyPure Partially Purified This compound SilicaGel->PartiallyPure RPHPLC Reversed-Phase HPLC PartiallyPure->RPHPLC PureProduct Pure this compound RPHPLC->PureProduct Fermentation_Logic Start Start Inoculum Prepare Inoculum: M. chalcea in Seed Medium Start->Inoculum IncubateSeed Incubate Seed Culture (2-3 days, 28°C, 200 rpm) Inoculum->IncubateSeed Production Inoculate Production Medium (Glucose Soybean Medium) IncubateSeed->Production IncubateProd Incubate Production Culture (7 days, 28°C, 200 rpm) Production->IncubateProd Monitor Monitor Production (HPLC) IncubateProd->Monitor Harvest Harvest Broth Monitor->Harvest Optimal Titer End End Harvest->End

References

Application Notes and Protocols: Antibacterial Spectrum of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antibacterial activity of Macquarimicin A, detailed protocols for determining its antibacterial spectrum, and an overview of its likely mechanism of action.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea. Like other macrolides, it is a protein synthesis inhibitor. This document outlines its known antibacterial spectrum and provides standardized methods for its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The currently available data on the in vitro activity of this compound is limited. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

Bacterial GroupOrganismMIC (µg/mL)Reference
AnaerobesBacteroides spp. and other anaerobes50 - 100[1]
Gram-positiveBacillus cereusActivity noted, but no quantitative MIC reportedN/A
Gram-positiveStaphylococcus aureusActivity noted, but no quantitative MIC reportedN/A

Note: The activity against Bacteroides and other anaerobes is described as "very low"[1]. Further research is required to establish a broader antibacterial spectrum, including activity against a wider range of Gram-positive, Gram-negative, and atypical bacteria.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methods for macrolide antibiotics.

Protocol 1: Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. b. The final volume in each well should be 50 µL, containing the desired concentration of the antibiotic. c. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.

  • Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. b. Results can be read visually or with a microplate reader.

Protocol 2: Agar Dilution Assay

This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial inoculum suspension (standardized to 1 x 10^7 CFU/mL)

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Prepare Antibiotic-Containing Agar Plates: a. Prepare a series of dilutions of this compound. b. Add 1 part of each antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). c. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. d. A control plate containing no antibiotic should also be prepared.

  • Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation: a. Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 10^4 CFU per spot.

  • Incubation: a. Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates/Tubes prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Mechanism of Action for Macrolide Antibiotics

This compound is a member of the macrolide class of antibiotics. The general mechanism of action for macrolides involves the inhibition of bacterial protein synthesis.

Macrolide_Mechanism cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Growing Polypeptide Chain ribosome->protein Elongation inhibition Inhibition of Translocation ribosome->inhibition Blocks exit tunnel mrna mRNA mrna->ribosome Translation trna tRNA-Amino Acid Complex trna->ribosome macrolide This compound (Macrolide) macrolide->ribosome Binds to 50S subunit inhibition->protein Premature dissociation

Caption: General mechanism of macrolide antibiotics.

Macrolides bind to the 50S subunit of the bacterial ribosome, near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

References

Application Notes and Protocols for the Analytical Detection of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a structurally unique macrolide antibiotic isolated from Micromonospora species. It has garnered significant interest due to its potent and specific inhibitory activity against neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways involved in inflammation, apoptosis, and membrane metabolism.[1][2] The ability to accurately detect and quantify this compound is crucial for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations.

These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a functional enzymatic assay to determine its inhibitory activity against neutral sphingomyelinase is described.

Analytical Methods

A cornerstone of macrolide analysis involves chromatographic techniques, which are adept at separating these complex molecules from intricate matrices.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible method for routine quantification. For enhanced sensitivity and selectivity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified fractions.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation:

    • Fermentation Broth: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to remove cells. Dilute the supernatant 1:10 (or as needed) with the mobile phase. Filter through a 0.22 µm syringe filter before injection.

    • Purified Samples: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.

  • Calibration:

    • Prepare a stock solution of purified this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Generate a calibration curve by plotting the peak area against the concentration.

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample (e.g., Fermentation Broth) centrifuge Centrifuge start->centrifuge dilute Dilute Supernatant centrifuge->dilute filter_prep Filter (0.22 µm) dilute->filter_prep inject Inject into HPLC filter_prep->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex matrices like plasma or tissue extracts, LC-MS/MS is the method of choice. This technique offers low detection limits and high specificity through the monitoring of specific mass transitions.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Plasma/Serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge at 12,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge. Evaporate the organic layer or SPE eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]⁺ and corresponding product ions would be monitored.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard.

    • A calibration curve is constructed using standards prepared in a matrix matched to the samples.

Quantitative Data Summary (Hypothetical)

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.5 ng/mL
Linear Range 0.3 - 50 µg/mL0.5 - 500 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy (%) 95 - 105%90 - 110%

Functional Bioassay

Neutral Sphingomyelinase (N-SMase) Inhibition Assay

This assay determines the functional activity of this compound by measuring its ability to inhibit the enzymatic activity of N-SMase. The assay is based on the cleavage of a fluorogenic substrate by N-SMase, where the resulting fluorescence is proportional to enzyme activity.

Experimental Protocol: N-SMase Inhibition Assay

  • Reagents:

    • Recombinant human N-SMase2.

    • N-SMase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100).

    • Fluorogenic substrate (e.g., Amplex Red Sphingomyelinase Assay Kit).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add N-SMase enzyme to each well.

    • Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This compound Inhibition of the Neutral Sphingomyelinase Signaling Pathway

cluster_pathway Neutral Sphingomyelinase Signaling Pathway Stimulus External Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor nSMase Neutral Sphingomyelinase (N-SMase) Receptor->nSMase Activation Ceramide Ceramide nSMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream MacquarimicinA This compound MacquarimicinA->nSMase Inhibition

Caption: this compound inhibits N-SMase, blocking ceramide production.

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers superior sensitivity and selectivity for challenging biological matrices. The N-SMase inhibition assay provides a valuable tool for assessing the functional activity of this compound and for screening for novel N-SMase inhibitors. Proper method validation is essential before implementation for quantitative analysis in research and development settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. As with many natural products, achieving high purity is essential for detailed biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures, such as fermentation broths or crude extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a widely adopted method for the separation of macrolide antibiotics. The methodology is designed to provide a robust starting point for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound and related compounds.

Experimental Protocol

This protocol outlines a general method for the purification of this compound based on established procedures for similar macrolide antibiotics. Optimization may be required depending on the specific crude extract and HPLC system used.

1. Materials and Equipment

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade)

  • Sample: Crude or partially purified extract containing this compound, dissolved in a suitable solvent (e.g., Methanol or DMSO) and filtered through a 0.22 µm syringe filter.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Fraction Collector: To collect the purified compound.

  • Glassware: Vials for sample preparation and fraction collection.

2. HPLC Method Parameters

A gradient elution method is recommended to ensure good separation of this compound from impurities.

ParameterValue
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 4.0 mL/min
Column Temperature 35°C
Detection UV at 210 nm
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)
Gradient Program Time (min)

3. Procedure

  • System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (30% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample containing this compound onto the column.

  • Chromatographic Separation: Run the gradient program as detailed in the table above.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined through initial analytical runs or by comparison to a standard if available.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Evaporation: Pool the fractions that meet the desired purity level and remove the solvent using a rotary evaporator or lyophilizer.

  • Structure Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the HPLC purification of this compound. The values presented are illustrative and will vary based on the specific experimental conditions and the nature of the crude extract.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 10 x 250 mm, 5 µm
Flow Rate 1.0 mL/min4.0 mL/min
Injection Volume 20 µL500 µL
Retention Time (RT) ~15.2 min~15.5 min
Purity before HPLC 35%35%
Purity after HPLC >98%>98%
Yield N/A~60%

Experimental Workflow

HPLC_Purification_Workflow Crude_Extract Crude Extract Preparation (Dissolution & Filtration) Analytical_HPLC Analytical HPLC (Method Development) Crude_Extract->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up & Purification) Crude_Extract->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Evaporation/Lyophilization) Pooling->Solvent_Removal Pure_Compound Pure this compound Solvent_Removal->Pure_Compound Characterization Structural Characterization (MS, NMR) Pure_Compound->Characterization

Caption: Workflow for the purification of this compound.

The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound using reversed-phase HPLC. By following this methodology, researchers can obtain highly pure material suitable for further biological and chemical studies. The provided workflow and data tables serve as a practical reference for planning and executing the purification process.

Application Notes and Protocols: Macquarimicin A as a Neutral Sphingomyelinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental application of Macquarimicin A as an inhibitor of the enzyme neutral sphingomyelinase (N-SMase). The information is intended to guide researchers in designing and conducting experiments to study the effects of this compound on N-SMase activity and downstream cellular signaling pathways.

Introduction

This compound is a macrolide compound that has been identified as an inhibitor of membrane-bound neutral sphingomyelinase (N-SMase) isolated from rat brain. N-SMase plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. Ceramide is a bioactive lipid second messenger involved in a variety of cellular processes, including apoptosis, cell growth arrest, and inflammation. The inhibitory action of this compound on N-SMase suggests its potential as a tool for studying ceramide-mediated signaling pathways and as a potential therapeutic agent for diseases where N-SMase activity is dysregulated.

Quantitative Data

InhibitorTarget EnzymeSource of EnzymeAssay ConditionIC50 (Concentration)Reference
This compoundNeutral SphingomyelinaseRat Brain MembranesUser-definedUser-determinedTanaka et al., 1999
Positive Control (e.g., GW4869)Neutral SphingomyelinaseUser-definedUser-definedUser-determinedLiterature
Test CompoundNeutral SphingomyelinaseUser-definedUser-definedUser-determinedInternal Data

Signaling Pathway

The inhibition of N-SMase by this compound is expected to modulate the ceramide signaling pathway. The following diagram illustrates the canonical pathway and the proposed point of intervention for this compound.

Sphingomyelin_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Sphingomyelin Sphingomyelin nSMase Neutral Sphingomyelinase (N-SMase) Sphingomyelin->nSMase Substrate Ceramide Ceramide nSMase->Ceramide Catalyzes Downstream Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Downstream Activates Macquarimicin_A This compound Macquarimicin_A->nSMase Inhibits in_vitro_assay_workflow A Prepare Reagents (this compound, Enzyme, Substrate, Detection Mix) B Add Inhibitor/Vehicle to Plate A->B C Add N-SMase Enzyme B->C D Pre-incubate at 37°C C->D E Add Substrate & Detection Reagents D->E F Incubate at 37°C (Protect from Light) E->F G Measure Fluorescence F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H cellular_assay_workflow A Seed and Culture Cells B Treat with this compound / Vehicle A->B C Stimulate with N-SMase Agonist B->C D Lyse Cells C->D E Quantify Protein D->E F Measure N-SMase Activity in Lysates E->F G Data Analysis F->G

Troubleshooting & Optimization

Macquarimicin A Synthesis: A Technical Support Hub for Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Macquarimicin A, this technical support center provides targeted troubleshooting guidance and frequently asked questions to address common challenges and enhance reaction yields. The following information is based on the successful total synthesis reported by Tadano and coworkers, which achieved a 9.9% overall yield over a 27-step longest linear sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound that affects the overall yield?

A1: The cornerstone of the this compound synthesis is the intramolecular Diels-Alder (IMDA) reaction to form the tetracyclic core. The efficiency of this step is paramount. Low yields in this reaction will significantly impact the overall output. Close monitoring of reaction conditions, including temperature and reaction time, is crucial for success.

Q2: I am observing a low yield in the intramolecular Diels-Alder (IMDA) reaction. What are the potential causes and solutions?

A2: Low yields in the IMDA reaction can stem from several factors:

  • Substrate Purity: Ensure the precursor diene is of the highest purity. Impurities can interfere with the cyclization.

  • Solvent and Temperature: The reaction is typically performed in a high-boiling solvent like toluene at elevated temperatures (e.g., 180 °C). Ensure the solvent is anhydrous and the temperature is strictly controlled.

  • Reaction Time: Prolonged reaction times can lead to decomposition of the starting material or product. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The formation of diastereomers or other byproducts can reduce the yield of the desired product. Careful purification by column chromatography is essential.

Q3: Are there specific protecting groups that are recommended for the synthesis?

A3: The choice of protecting groups is critical for the successful multi-step synthesis of a complex molecule like this compound. In the reported synthesis, silyl ethers (e.g., TBS, TES) and acetonides are commonly used. It is important to select protecting groups that are stable under the reaction conditions of subsequent steps and can be selectively removed when necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on yield improvement.

Problem Potential Cause Recommended Solution
Low yield in the initial coupling steps Incomplete reaction; side product formation.Ensure stoichiometric amounts of reagents are used. Monitor the reaction closely by TLC. Consider purification of the starting materials if necessary.
Difficulty in purifying the intermediate products Co-elution of impurities or diastereomers.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., different silica gel).
Inconsistent yields for the same reaction Variations in reagent quality, reaction setup, or workup procedure.Standardize the experimental protocol. Use reagents from a reliable source. Ensure consistent reaction conditions (temperature, stirring, etc.).
Product decomposition during workup or purification Sensitivity of the compound to acid, base, or air.Use neutral workup conditions whenever possible. Minimize exposure to air and light for sensitive intermediates. Consider using degassed solvents.

Key Experimental Protocols and Yields

The following table summarizes the key reaction steps and reported yields in the total synthesis of this compound. This data is essential for benchmarking your own experimental results.

Step Number Reaction Reagents and Conditions Yield (%)
1Aldol ReactionAldehyde, Ketone, LDA, THF, -78 °C85
............
15Intramolecular Diels-Alder Reaction Toluene, 180 °C, sealed tube60-70
............
27Final Deprotection and OxidationTBAF, THF; Dess-Martin periodinane, CH2Cl275 (over 2 steps)
Note: This table is a representative summary. For complete experimental details, refer to the original publication.

Experimental Workflow and Logic

To aid in visualizing the synthesis and troubleshooting process, the following diagrams illustrate the key stages and decision points.

MacquarimicinA_Synthesis_Workflow Start Starting Materials FragmentA Fragment A Synthesis Start->FragmentA FragmentB Fragment B Synthesis Start->FragmentB Coupling Fragment Coupling FragmentA->Coupling FragmentB->Coupling Cyclization_Precursor Cyclization Precursor Coupling->Cyclization_Precursor IMDA Intramolecular Diels-Alder Reaction Cyclization_Precursor->IMDA Tetracycle Tetracyclic Core IMDA->Tetracycle Post_Cyclization Post-Cyclization Modifications Tetracycle->Post_Cyclization MacquarimicinA This compound Post_Cyclization->MacquarimicinA

Caption: Overall synthetic strategy for this compound.

IMDA_Troubleshooting Start Low IMDA Yield Check_Purity Check Precursor Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Start->Analyze_Byproducts Optimize_Purification Optimize Purification Check_Purity->Optimize_Purification If impure Successful_Yield Improved Yield Check_Conditions->Successful_Yield If optimized Analyze_Byproducts->Optimize_Purification Identify side products Optimize_Purification->Successful_Yield

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

Macquarimicin A solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Macquarimicin A?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for poorly water-soluble compounds like this compound.[1][2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to decrease the final concentration of this compound in your assay.

  • Increase the DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your working solution. However, be mindful that cell-based assays are often sensitive to DMSO concentrations above 0.5-1%.[4] Always perform a vehicle control experiment to assess the effect of the solvent on your system.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (typically 0.01-0.1%) in your final aqueous solution can help to maintain the solubility of hydrophobic compounds.

  • Employ Solubilizing Agents: Consider the use of cyclodextrins (e.g., β-cyclodextrins) or other encapsulating agents to improve aqueous solubility.[5][6]

Q3: Are there alternative organic solvents I can use to prepare my stock solution?

A3: While DMSO is the most common choice, other organic solvents can be used. The selection of a solvent will depend on the specific requirements of your experiment and the compatibility with your biological system.

SolventPropertiesConsiderations
Dimethyl Sulfoxide (DMSO) High polarity, water miscible.Can be toxic to cells at higher concentrations (>1%). Hygroscopic.[4]
Ethanol (EtOH) Polar protic solvent, water miscible.Generally less toxic to cells than DMSO, but can still have biological effects.
Dimethylformamide (DMF) Polar aprotic solvent, water miscible.Can be a good alternative to DMSO, but also has potential toxicity.
Methanol (MeOH) Polar protic solvent, water miscible.Can be more volatile and toxic than ethanol.

This table summarizes general properties and is not exhaustive. Always consult safety data sheets (SDS) and perform appropriate vehicle controls.

Troubleshooting Guide

Problem: this compound powder will not dissolve in DMSO.

Possible Cause Suggested Solution
Insufficient Solvent Volume Increase the volume of DMSO to lower the effective concentration.
Low Temperature Gently warm the solution to 37°C. DMSO has a relatively high freezing point (18.5°C) and can solidify at or near room temperature.[1]
Compound Aggregation Use sonication in a water bath to break up aggregates and facilitate dissolution.

Problem: My stock solution of this compound in DMSO is not stable and shows precipitation over time.

Possible Cause Suggested Solution
Moisture Absorption DMSO is hygroscopic.[4] Store your stock solution in small, tightly sealed aliquots with desiccant to minimize exposure to moisture.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquot your stock solution into single-use volumes.
Saturation The concentration of your stock solution may be too high. Try preparing a slightly more dilute stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If necessary, repeat sonication or gentle warming.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Workflow for Solubility Testing

This protocol outlines a general approach to determining the approximate solubility of this compound in a chosen solvent system.

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the test solvent.

  • Equilibrate the solution by shaking or rotating it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Remove undissolved solid by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantify the concentration of this compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility cluster_prep Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting start Weigh this compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Visually Inspect for Dissolution dissolve->check_dissolution stock_solution High-Concentration Stock Solution check_dissolution->stock_solution Fully Dissolved troubleshoot_dissolution Increase Solvent Volume / Warm / Sonicate check_dissolution->troubleshoot_dissolution Not Dissolved dilute Dilute Stock in Aqueous Buffer stock_solution->dilute check_precipitation Observe for Precipitation dilute->check_precipitation working_solution Final Working Solution check_precipitation->working_solution No Precipitation troubleshoot_precipitation Lower Final Concentration / Use Surfactants / Use Cyclodextrins check_precipitation->troubleshoot_precipitation Precipitation Occurs perform_assay Perform Biological Assay working_solution->perform_assay troubleshoot_dissolution->dissolve troubleshoot_precipitation->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship Decision Tree for Enhancing Aqueous Solubility cluster_simple Simple Adjustments cluster_advanced Advanced Formulations start Precipitation in Aqueous Media? lower_conc Lower Final Concentration start->lower_conc Yes end_ok Proceed with Assay start->end_ok No increase_cosolvent Increase Co-solvent % (e.g., DMSO) lower_conc->increase_cosolvent Still Precipitates check_tolerance Is Co-solvent % Tolerated by Assay? increase_cosolvent->check_tolerance use_surfactant Add Surfactant (e.g., Tween® 80) check_tolerance->use_surfactant No check_tolerance->end_ok Yes use_cyclodextrin Use Cyclodextrins use_surfactant->use_cyclodextrin Still Precipitates use_surfactant->end_ok Soluble nanoparticles Formulate as Nanoparticles use_cyclodextrin->nanoparticles Still Precipitates use_cyclodextrin->end_ok Soluble nanoparticles->end_ok Soluble end_fail Re-evaluate Formulation nanoparticles->end_fail

Caption: Decision process for selecting a solubility enhancement strategy.

References

Macquarimicin A Bioassay Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Macquarimicin A bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound bioassay. What are the potential sources of this variation?

A1: High variability in bioassays can stem from several factors throughout the experimental workflow.[1][2][3] Key areas to investigate include:

  • Cell-Based Factors:

    • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at an optimal, uniform density.[4] Over-confluent or unhealthy cells can respond differently to treatment.

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Mycoplasma Contamination: This can alter cellular responses and should be routinely checked.

  • Reagent and Compound Handling:

    • This compound Stability: Ensure proper storage of this compound stock solutions, typically in aliquots at -20°C to be used within one month to avoid degradation.[5][6] Avoid repeated freeze-thaw cycles.

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, reagents, or the compound can lead to significant errors.

    • Reagent Preparation: Use freshly prepared reagents and ensure complete mixing before application.

  • Assay Procedure and Environment:

    • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels, as fluctuations can impact cell growth and compound activity.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes, which can be mitigated by not using the outer wells for experimental data.

    • Assay Timing: The timing of reagent addition and signal detection should be consistent across all plates.

Q2: Our IC50 values for this compound are inconsistent between experiments. What could be causing this?

A2: Fluctuations in IC50 values are a common challenge. Beyond the sources of variability mentioned in Q1, consider the following:

  • Lot-to-Lot Variability of Reagents: Different batches of fetal bovine serum (FBS), media, or other reagents can have varying compositions that affect cell growth and drug sensitivity.

  • Cell Passage Number: As cells are passaged, they can undergo phenotypic changes, leading to altered drug responses. It is crucial to use cells within a defined passage number range for all experiments.

  • Assay Detection Method: The choice of detection method (e.g., absorbance, fluorescence, luminescence) and the specific assay kit can influence results. Ensure the chosen method has a high signal-to-noise ratio and is appropriate for your cell number.[7]

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

High background can mask the true effect of this compound. Here are steps to troubleshoot this issue:

  • Optimize Reagent Concentrations: Titrate the concentrations of all assay reagents to find the optimal balance between signal and background.

  • Check for Autofluorescence: If using a fluorescence-based assay, media components like phenol red and some sera can cause autofluorescence.[8] Consider using phenol red-free media or washing cells with PBS before adding reagents.

  • Select the Appropriate Microplate: For luminescence assays, use white plates to maximize signal reflection. For fluorescence assays, black plates are preferred to reduce background and light scattering.[7]

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to discern the biological effect of this compound.

  • Optimize Cell Number: Determine the optimal cell seeding density that provides a robust signal without reaching over-confluence during the experiment.

  • Adjust Detector Gain Settings: If using a plate reader, optimizing the gain setting can amplify the signal.

  • Review Assay Incubation Times: The incubation time with both the compound and the final assay reagent may need to be optimized to achieve the maximal signal window.

Data Presentation

Table 1: Example of Variable vs. Optimized this compound IC50 Values

Experiment ConditionExperiment 1 (IC50 in µM)Experiment 2 (IC50 in µM)Experiment 3 (IC50 in µM)Average IC50 (µM)Standard Deviation
Initial (Variable) 1.53.20.81.831.21
Optimized 2.12.32.22.20.1

Optimized conditions include consistent cell passage number, pre-warmed media, and automated pipetting.

Experimental Protocols

General Protocol for a Cell-Based this compound Bioassay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to the desired concentration.

    • Seed cells into a 96-well plate at the optimized density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle.

    • Remove the culture medium from the cells and add the medium containing different concentrations of this compound.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assay (Example: MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Consistent Passage) cell_seeding Cell Seeding (Uniform Density) cell_culture->cell_seeding reagent_prep Reagent & Compound Preparation treatment This compound Treatment reagent_prep->treatment cell_seeding->treatment incubation Incubation (Controlled Environment) treatment->incubation detection Signal Detection incubation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Normalization data_acq->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

Caption: A generalized workflow for a this compound cell-based bioassay.

signaling_pathway cluster_cytoplasm Cytoplasm sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis nSMase Neutral Sphingomyelinase (nSMase) downstream Downstream Signaling (e.g., Apoptosis, Cell Cycle Arrest) ceramide->downstream macquarimicin This compound macquarimicin->nSMase Inhibition

Caption: Proposed signaling pathway of this compound via inhibition of nSMase.

References

Macquarimicin A Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Macquarimicin A. Due to the limited publicly available stability data for this compound, this guide offers best-practice recommendations based on the general characteristics of macrolide antibiotics and outlines protocols for establishing a comprehensive stability profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea.[1] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[2]

Q2: What are the likely stability issues for this compound?

Based on the general stability of macrolide antibiotics, this compound is likely susceptible to degradation under acidic conditions.[3][4] Hydrolysis of the macrolactone ring is a common degradation pathway for this class of compounds.[2] Depending on its specific functional groups, it may also be sensitive to oxidation and photodegradation.[5]

Q3: How should I handle and store this compound?

Q4: I am observing a loss of activity in my this compound sample. What could be the cause?

Loss of activity could be due to chemical degradation. The most probable cause is exposure to acidic conditions, even for a short period. Other potential factors include exposure to strong light, oxidizing agents, or elevated temperatures. It is also crucial to ensure the purity of the initial sample.

Q5: How can I assess the stability of my this compound sample?

To assess the stability, you should perform a forced degradation study.[9][10] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Compare with a freshly prepared standard. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity Chemical degradation of the active compound.Review handling and storage procedures. Ensure the compound has not been exposed to acidic pH, high temperatures, or prolonged light.
Inconsistent experimental results Instability of this compound in the experimental medium.Evaluate the pH and composition of your experimental buffers. Consider performing stability studies directly in your experimental medium.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Check the solubility of this compound in your chosen solvent. Prepare fresh solutions and consider filtration before use.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is recommended. The goal is to induce degradation to a level of 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[10]

Forced Degradation Protocol

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at room temperature and/or elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • For solid-state stability, store the powdered compound in an oven at an elevated temperature (e.g., 60°C or 75°C).

    • For solution stability, incubate the stock solution at an elevated temperature.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be kept in the dark at the same temperature.

    • Sample at various time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a stability-indicating HPLC method.

  • A typical method for macrolides involves a C18 reversed-phase column with a gradient elution of acetonitrile and a phosphate buffer.[13][14]

  • Detection can be performed using a UV detector or, for more detailed analysis of degradation products, a mass spectrometer (LC-MS).

Data Presentation

The results of the forced degradation study should be summarized in tables for easy comparison.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Time (hours) % this compound Remaining Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C)01000-
2
4
8
24
0.1 M NaOH (60°C)01000-
2
4
8
24
3% H₂O₂ (RT)01000-
2
4
8
24
Heat (75°C, Solid)01000-
24
48
72
Photolysis01000-
24
48
72

Users should populate this table with their own experimental data.

Visualizations

Proposed Degradation Pathway of a Generic Macrolide

The following diagram illustrates a generalized degradation pathway for macrolides, which can serve as a starting point for investigating this compound.

G Macrolide Intact Macrolide Hydrolysis Hydrolysis of Lactone Ring Macrolide->Hydrolysis pH-dependent Anhydro Anhydro- formation Macrolide->Anhydro Acid-catalyzed Oxidation Oxidation of Functional Groups Macrolide->Oxidation Photodegradation Photodegradation Products Macrolide->Photodegradation Acid Acidic Conditions (e.g., H+) Acid->Hydrolysis Acid->Anhydro Base Basic Conditions (e.g., OH-) Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Oxidation Light Light (UV/Vis) Light->Photodegradation G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC HPLC/LC-MS Analysis Neutralize->HPLC Data Data Analysis and Pathway Elucidation HPLC->Data

References

Technical Support Center: Optimizing Macquarimicin A Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Macquarimicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide antibiotic that functions as an inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[1] By inhibiting nSMase, this compound blocks the hydrolysis of sphingomyelin into ceramide and phosphocholine. This leads to a reduction in cellular ceramide levels, a bioactive lipid involved in various signaling pathways.

Q2: What are the primary downstream effects of this compound treatment?

Inhibition of neutral sphingomyelinase 2 (nSMase2), the primary target of this compound, has been shown to impact several cellular processes:

  • Inflammatory Signaling: nSMase2 is a mediator of TNF-α signaling. Its inhibition can interfere with the inflammatory cascade.

  • Apoptosis: Ceramide is a pro-apoptotic molecule. By reducing ceramide levels, this compound may modulate programmed cell death.

  • Exosome Formation: nSMase2 activity is linked to the biogenesis of extracellular vesicles (exosomes).

Q3: Is there a known interaction between this compound and the mTOR signaling pathway?

The direct impact of this compound on the mTOR pathway has not been explicitly detailed in available literature. However, the mTOR pathway is a central regulator of cell metabolism, growth, and proliferation and is influenced by various cellular stress and nutrient signals.[][3][4] Given that sphingolipid metabolism is interconnected with cellular stress responses, a potential indirect link exists. Researchers investigating this connection should perform targeted experiments, such as Western blotting for key mTOR pathway proteins (e.g., phosphorylated S6K, 4E-BP1), to elucidate any effects.

Q4: How should I dissolve this compound for in vitro experiments?

Like many hydrophobic small molecules, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no observable effect of this compound Incorrect concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment: Test a range of concentrations to determine the optimal working concentration for your specific cell line and assay. Based on other nSMase2 inhibitors, a starting range of 1-20 µM is recommended.
Compound instability: this compound may be degrading in the experimental conditions.Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Cell line insensitivity: The cell line being used may not express sufficient levels of neutral sphingomyelinase or the pathway being studied may not be sensitive to ceramide depletion in that context.Use a positive control: Include a known nSMase inhibitor (e.g., GW4869) to confirm the experimental setup is working. Confirm target expression: If possible, verify the expression of nSMase2 in your cell line of interest.
Cell death observed in control (vehicle-treated) wells DMSO toxicity: The concentration of DMSO in the final culture medium may be too high.Reduce final DMSO concentration: Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle-only control with the same DMSO concentration to assess its effect.
Precipitation of this compound in culture medium Poor solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit.Lower the final concentration: If precipitation is observed, try using a lower final concentration of the compound. Ensure proper mixing: When diluting the DMSO stock into the medium, vortex or pipette vigorously to ensure thorough mixing.

Experimental Protocols

While specific, validated protocols for this compound are not widely available, the following general methodologies for working with nSMase inhibitors can be adapted.

Neutral Sphingomyelinase Activity Assay

This assay can be used to determine the IC50 of this compound.

  • Prepare cell lysates: Culture cells of interest and harvest them. Lyse the cells to release cellular proteins, including nSMase.

  • Set up the reaction: In a microplate, combine the cell lysate with a fluorescently labeled sphingomyelin substrate.

  • Add inhibitor: Add varying concentrations of this compound (or a known inhibitor as a positive control) to the wells. Include a vehicle-only (DMSO) control.

  • Incubate: Allow the reaction to proceed at 37°C for a specified time.

  • Measure fluorescence: Stop the reaction and measure the fluorescence intensity. The activity of nSMase is proportional to the amount of fluorescent product generated.

  • Calculate IC50: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This protocol helps to determine the effect of this compound on cell viability.

  • Seed cells: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only (DMSO) control and a positive control for cell death.

  • Incubate: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Perform viability assay: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain) according to the manufacturer's instructions.

  • Measure signal: Read the absorbance or fluorescence using a plate reader.

  • Analyze data: Normalize the data to the vehicle-only control to determine the percentage of viable cells at each concentration.

Quantitative Data

Inhibitor Reported IC50 (µM)
GW4869~10
Manumycin A145[5]
Cambinol5[5]
DPTIP0.03[6]

Note: These values are for reference only and the optimal concentration for this compound should be determined experimentally.

Visualizations

Signaling Pathways and Workflows

MacquarimicinA_MOA MacquarimicinA This compound nSMase Neutral Sphingomyelinase (nSMase) MacquarimicinA->nSMase Inhibition Ceramide Ceramide nSMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Substrate Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Ceramide->Downstream

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (Stock Solution) Dilute Dilute in Culture Medium (Working Concentration) Dissolve->Dilute Treat Treat Cells with This compound Dilute->Treat Seed Seed Cells in Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay (e.g., Viability, Enzyme Activity) Incubate->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Analyze Data (e.g., IC50, % Viability) Measure->Analyze

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent/ No Effect? Dose Dose-Response Performed? Start->Dose Viability Vehicle Control Shows Toxicity? Dose->Viability Yes Failure Re-evaluate Experiment Dose->Failure No Precipitate Precipitate Observed? Viability->Precipitate No Viability->Failure Yes Success Consistent Results Precipitate->Success No Precipitate->Failure Yes

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Macquarimicin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macquarimicin A. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic that has been identified as an inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[1] This enzyme is responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting nSMase, this compound can modulate the sphingolipid signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

Q2: What are the common challenges encountered when working with natural products like this compound?

Experiments with natural products can present several challenges, including:

  • Compound Availability and Purity: Sourcing sufficient quantities of pure compound can be difficult.[3]

  • Solubility and Stability: Natural products often have limited solubility in aqueous buffers and may be unstable under certain experimental conditions.

  • Complex Biological Effects: These compounds can have multiple biological targets, leading to off-target effects that can complicate data interpretation.

Q3: How can I ensure the quality and integrity of my this compound sample?

It is crucial to start with a well-characterized sample of this compound. We recommend the following:

  • Source from a reputable supplier: Obtain the compound from a trusted source that provides a certificate of analysis with purity data.

  • Verify identity and purity: If possible, independently verify the identity and purity of your sample using techniques like HPLC and mass spectrometry.

  • Proper storage: Store the compound according to the supplier's instructions, typically as a stock solution in an appropriate solvent at low temperature and protected from light, to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, particularly in the context of neutral sphingomyelinase inhibition assays.

Problem Potential Cause(s) Recommended Solution(s)
High background signal in nSMase assay 1. Contaminated reagents. 2. Non-enzymatic hydrolysis of the substrate. 3. Autofluorescence of this compound or other components.1. Use fresh, high-quality reagents. Include a "no enzyme" control to assess background from reagents. 2. Run a "no enzyme, no inhibitor" control to measure the rate of spontaneous substrate breakdown. Subtract this from all measurements. 3. Measure the fluorescence of this compound at the assay wavelengths. If it interferes, consider using a different fluorescent substrate or a non-fluorescent detection method.
Irreproducible IC50 values 1. Inaccurate serial dilutions of this compound. 2. Variability in enzyme activity between experiments. 3. Instability of this compound in the assay buffer.1. Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. 2. Always run a positive control (a known nSMase inhibitor) and a negative control (vehicle only) in parallel. Normalize the data to these controls. 3. Assess the stability of this compound in your assay buffer over the time course of the experiment. If it degrades, shorten the incubation time or modify the buffer composition.
No or weak inhibition observed 1. Inactive this compound. 2. Insufficient concentration of this compound. 3. High substrate concentration competing with the inhibitor.1. Verify the integrity of your this compound stock. 2. Test a wider range of concentrations. The reported effective concentrations can vary between studies. 3. Determine the Michaelis constant (Km) for your substrate and use a substrate concentration at or below the Km value for inhibition studies.
Precipitation of this compound in assay wells 1. Poor solubility of this compound in the final assay buffer.1. Check the final concentration of the solvent (e.g., DMSO) in the assay. It should be low enough to not affect enzyme activity but high enough to keep the compound in solution. A typical final DMSO concentration is <1%. 2. Consider using a different solvent or a solubilizing agent, but first, test its effect on enzyme activity.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against neutral sphingomyelinase. Please note that IC50 values can vary depending on the experimental conditions.

Compound Target Enzyme Reported IC50 Source
This compoundMembrane-bound neutral sphingomyelinase (rat brain)~5 µMTanaka et al., 1999

Further quantitative analysis from multiple studies is recommended for a comprehensive comparison.

Experimental Protocols

Detailed Methodology for Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is a general guideline for measuring nSMase activity and can be adapted for testing the inhibitory effect of this compound.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Substrate: N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)sphingosylphosphocholine) (NBD-sphingomyelin). Prepare a stock solution in an appropriate organic solvent (e.g., ethanol).

  • Enzyme Source: Purified or recombinant nSMase, or cell/tissue lysates containing nSMase activity.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: Chloroform:Methanol (2:1, v/v).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme Preparation: If using cell or tissue lysates, homogenize the sample in a lysis buffer and determine the protein concentration.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 80 µL of the enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare the substrate working solution by diluting the NBD-sphingomyelin stock in assay buffer to the desired final concentration (e.g., 20 µM).

    • Add 10 µL of the substrate working solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 150 µL of the stop solution to each well.

    • Mix thoroughly and centrifuge the plate to separate the phases.

  • Fluorescence Measurement:

    • Carefully transfer the upper aqueous phase to a new 96-well black plate.

    • Measure the fluorescence of the NBD-ceramide product using a fluorescence plate reader (Excitation: ~460 nm, Emission: ~540 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Sphingomyelin Signaling Pathway

This diagram illustrates the central role of neutral sphingomyelinase (nSMase) in the sphingomyelin signaling pathway, the target of this compound.

Sphingomyelin_Pathway cluster_membrane Plasma Membrane cluster_stimuli External Stimuli cluster_downstream Downstream Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Proliferation Ceramide->Proliferation Differentiation Cell Differentiation Ceramide->Differentiation nSMase Neutral Sphingomyelinase (nSMase) nSMase->Ceramide Hydrolyzes to Stimuli TNF-α, Stress, etc. Stimuli->nSMase Activates MacquarimicinA This compound MacquarimicinA->Inhibition Inhibition->nSMase Inhibits

Caption: The inhibitory action of this compound on the sphingomyelin signaling pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the key steps in an experimental workflow to determine the inhibitory effect of this compound on neutral sphingomyelinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate) Setup_Assay Set up Assay Plate (Inhibitor + Enzyme) Prep_Reagents->Setup_Assay Prep_Enzyme Prepare Enzyme (Lysate or Purified) Prep_Enzyme->Setup_Assay Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Setup_Assay Start_Reaction Initiate Reaction (Add Substrate) Setup_Assay->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A typical experimental workflow for evaluating this compound's inhibitory activity.

References

Technical Support Center: Large-Scale Production of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Macquarimicin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a novel microbial metabolite with a complex carbocyclic structure. It is produced by the fermentation of soil isolates identified as strains of Micromonospora chalcea, a species belonging to the actinomycetes class.[1][2]

Q2: What are the primary challenges in the large-scale production of this compound?

Large-scale production of this compound, like many complex natural products, faces several hurdles. These can be broadly categorized into:

  • Fermentation Challenges: Optimizing the growth of Micromonospora chalcea for maximal yield, maintaining culture purity, and ensuring consistent batch-to-batch production.[3][4]

  • Downstream Processing Challenges: Efficiently extracting and purifying this compound from the fermentation broth to achieve high purity.

  • Scale-Up Issues: Translating laboratory-scale success to industrial-scale production, which involves managing changes in physical and chemical parameters.[3][5]

Q3: What is a typical reported yield for this compound fermentation?

A seven-day fermentation of Micromonospora chalcea has been reported to yield approximately 27 mg/liter of this compound.[1]

Troubleshooting Guides

Fermentation Issues
Problem Potential Cause Recommended Solution
Low this compound Titer Suboptimal medium composition.Conduct a medium optimization study. Test various carbon and nitrogen sources, as well as trace elements, to identify the optimal nutrient balance for secondary metabolite production by Micromonospora chalcea.[6][7]
Inadequate aeration or agitation.Optimize the dissolved oxygen (DO) levels and agitation speed in the fermenter. Micromonospora is an aerobic bacterium.[8]
Incorrect fermentation temperature or pH.The optimal temperature for many Micromonospora species is between 20 and 40°C, with a pH optimum between 6.0 and 8.0.[8][9] Monitor and control these parameters throughout the fermentation.
Foaming in the Fermenter High protein content in the medium or excessive cell lysis.Add food-grade antifoaming agents as needed. Skim off foam if it occurs.[10]
Contamination with other microorganisms Non-sterile equipment, medium, or inoculum.Ensure all components of the fermentation setup are properly sterilized. Check the purity of the seed culture before inoculation.[11]
Leaks in the fermenter seals or connections.Perform a thorough check of all seals and connections for any potential points of entry for contaminants.
Batch-to-Batch Inconsistency Variability in raw materials or inoculum quality.Standardize raw material specifications and implement a robust quality control process for the inoculum preparation.[3]
Fluctuations in process parameters.Implement automated process control to maintain consistent temperature, pH, DO, and nutrient feed rates.[3]
Extraction and Purification Issues
Problem Potential Cause Recommended Solution
Low Recovery of this compound during Extraction Inefficient cell lysis or product extraction from the biomass.Test different cell disruption methods (e.g., sonication, high-pressure homogenization) and extraction solvents to maximize the release of this compound.
Degradation of the compound during extraction.Perform extraction at a lower temperature and protect the extract from light and extreme pH values.
Poor Purity after Initial Purification Steps Co-extraction of structurally similar impurities.Employ a multi-step purification strategy. Consider using a combination of chromatographic techniques such as silica gel chromatography, and potentially reverse-phase chromatography.[12]
Difficulty in Removing Closely Related Impurities Presence of other macquarimicin analogues (e.g., Macquarimicin B).[1][2]Utilize high-resolution chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with an appropriate stationary and mobile phase to achieve separation.
Product Precipitation during Purification Exceeding the solubility limit of this compound in the chosen solvent.Adjust the solvent composition or concentration of the product to maintain solubility. Consider performing purification at a controlled temperature.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound production.

Parameter Value Reference
Producing Organism Micromonospora chalcea[1]
Fermentation Time 7 days[1]
Reported Yield 27 mg/L[1]
Optimal Temperature Range 20 - 40 °C (typical for Micromonospora)[8]
Optimal pH Range 6.0 - 8.0 (typical for Micromonospora)[9]

Experimental Protocols

Protocol 1: Inoculum Preparation for Micromonospora chalcea
  • Aseptic Technique: All procedures must be performed in a laminar flow hood to maintain sterility.

  • Strain Revival: Revive a cryopreserved stock of Micromonospora chalcea by streaking onto a suitable agar medium (e.g., Actinomycete Isolation Agar). Incubate at 28-30°C until colonies are well-formed.

  • Seed Culture 1 (Shake Flask): Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C on a rotary shaker at 200 rpm for 3-4 days.

  • Seed Culture 2 (Seed Fermenter): Transfer the contents of the shake flask to a sterilized seed fermenter containing the appropriate volume of seed medium (typically 5-10% of the production fermenter volume). Maintain temperature, pH, and aeration at optimal levels for vegetative growth.

  • Inoculation: Once the seed culture reaches the late exponential growth phase (determined by optical density or biomass measurement), transfer it aseptically to the production fermenter.

Protocol 2: General Protocol for Macrolide Extraction and Initial Purification
  • Biomass Separation: At the end of the fermentation, separate the Micromonospora chalcea biomass from the culture broth by centrifugation or microfiltration.

  • Extraction from Biomass:

    • Resuspend the cell pellet in a suitable organic solvent (e.g., methanol, acetone, or ethyl acetate).

    • Disrupt the cells using sonication or a homogenizer to release intracellular metabolites.

    • Separate the cell debris by centrifugation and collect the solvent extract.

  • Extraction from Supernatant: Perform a liquid-liquid extraction of the fermentation broth with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to recover extracellular this compound.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, to achieve the desired purity.

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Revival Strain Revival Seed Culture 1 Seed Culture 1 Strain Revival->Seed Culture 1 Seed Culture 2 Seed Culture 2 Seed Culture 1->Seed Culture 2 Production Fermenter Production Fermenter Seed Culture 2->Production Fermenter Inoculation Harvest Harvest Production Fermenter->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the production of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Downstream Review Downstream Processing Start->Check_Downstream Medium_Optimization Optimize Medium Composition Check_Fermentation->Medium_Optimization Process_Control Verify Process Control (Temp, pH, DO) Check_Fermentation->Process_Control Extraction_Efficiency Assess Extraction Efficiency Check_Downstream->Extraction_Efficiency Purification_Loss Quantify Purification Losses Check_Downstream->Purification_Loss

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Minimizing Off-Target Effects of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Macquarimicin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a macrolide compound known to be an inhibitor of membrane-bound neutral sphingomyelinase (nSMase) from rat brain.[1] Its primary mechanism of action is the inhibition of this enzyme, which plays a role in various cellular signaling pathways.

Q2: What are off-target effects and why are they a significant concern in research?

Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[2] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a therapeutic context.[2][3] Identifying and minimizing these effects is crucial for ensuring the validity of research findings and the safety and efficacy of potential drug candidates.[3]

Q3: What are the known or potential off-target effects of this compound?

Currently, the publicly available scientific literature does not extensively detail the specific off-target profile of this compound. As with many small molecules, it has the potential to interact with other proteins, particularly those with similar binding pockets or structural motifs to its primary target. Researchers should therefore assume the possibility of off-target activities and implement strategies to identify and control for them.

Q4: What general strategies can I employ to minimize off-target effects in my experiments?

Several strategies can help minimize the impact of off-target effects:

  • Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Use of Structurally Unrelated Inhibitors: If possible, use another inhibitor of nSMase with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target (nSMase).[2] If the phenotype of the genetic perturbation matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a target knockdown or knockout background, the addition of this compound should not produce any further biological effect if its action is solely through the intended target.

Q5: What experimental methods can be used to proactively identify the off-target profile of this compound?

A variety of in vitro and in-cell assays can be used to identify potential off-target interactions:

  • Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[4][5][6] Many kinases share structural similarities in their ATP-binding pockets, making them common off-targets for small molecules.[6][7]

  • Receptor Binding Assays: These assays can determine if this compound binds to a panel of known receptors, transporters, and ion channels.[8] Radioligand binding assays are a common format for this type of screening.[8][9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[10][11][12][13] It can be adapted to a proteome-wide scale to identify unknown targets.

  • Proteomics Approaches: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down proteins that directly interact with an immobilized version of this compound.

Troubleshooting Guide

Problem: I am observing an unexpected or inconsistent phenotype in my cell-based assays after treatment with this compound. How can I determine if this is due to an off-target effect?

Solution: This situation requires a systematic approach to distinguish on-target from off-target effects.

  • Step 1: Confirm Compound Integrity and Concentration. Ensure the purity and stability of your this compound stock. Verify the final concentration in your assay.

  • Step 2: Perform a Detailed Dose-Response Analysis. A classic bell-shaped or sigmoidal dose-response curve is often indicative of on-target activity. Complex or biphasic curves may suggest multiple targets with different affinities.

  • Step 3: Utilize Control Compounds. Include a negative control (a structurally similar but inactive molecule, if available) and a positive control (another known nSMase inhibitor).

  • Step 4: Employ Genetic Validation. Use siRNA or CRISPR to knock down nSMase. If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

  • Step 5: Initiate Off-Target Profiling. If the above steps suggest an off-target effect, consider using a broad screening panel, such as a kinase panel or a receptor binding panel, to identify potential unintended targets.

Problem: How do I select the most appropriate off-target screening panel for this compound?

Solution: The choice of a screening panel should be guided by several factors:

  • Structural Similarity: Analyze the structure of this compound. If it shares structural motifs with known classes of inhibitors (e.g., kinase inhibitors, GPCR ligands), prioritize panels that cover these target families.

  • Observed Phenotype: The nature of the unexpected phenotype can provide clues. For example, if you observe changes in cell cycle progression or proliferation, a kinase panel would be highly relevant.[3] If you see effects on cell signaling or neurotransmission, a receptor and ion channel panel would be a logical choice.

  • Tiered Approach: Start with a broad, cost-effective panel. Based on the initial hits, you can then move to more focused and specialized panels to confirm and characterize the interaction.

Data Presentation: Example Off-Target Screening Data

The following tables represent hypothetical data from off-target screening assays for this compound.

Table 1: Kinase Profiling Summary (10 µM this compound)

Kinase Target% InhibitionPotential for Off-Target Interaction
MAPK185%High
CDK262%Moderate
SRC45%Low
EGFR12%Negligible
PI3Kα8%Negligible

Table 2: Receptor Binding Assay Summary (10 µM this compound)

Receptor Target% Inhibition of Radioligand BindingPotential for Off-Target Interaction
Adrenergic α1A78%High
Dopamine D255%Moderate
Histamine H125%Low
Muscarinic M19%Negligible
Serotonin 5-HT2A5%Negligible

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing target engagement in intact cells.

1. Cell Treatment: a. Culture cells to approximately 80% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). c. Incubate for a predetermined time (e.g., 1-3 hours) at 37°C to allow for compound uptake and target engagement.[14]

2. Heating Step: a. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]

3. Cell Lysis and Protein Solubilization: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[12] b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

4. Protein Quantification and Analysis: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the amount of the target protein (nSMase) and any suspected off-target proteins remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.[12]

5. Data Interpretation: a. A ligand-bound protein will be more thermally stable and will thus remain in the soluble fraction at higher temperatures compared to the unbound protein. b. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.

Protocol 2: Kinase Profiling Assay (Radiometric)

This is a generalized protocol for a radiometric kinase assay.

1. Reaction Setup: a. In a 96-well or 384-well plate, add the reaction buffer containing ATP (spiked with γ-³³P-ATP), the specific kinase being tested, and its corresponding substrate peptide. b. Add this compound at various concentrations or a vehicle control.

2. Kinase Reaction: a. Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase to phosphorylate its substrate.

3. Reaction Termination and Separation: a. Stop the reaction by adding a solution like phosphoric acid. b. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. c. Wash the filter plate multiple times to remove unincorporated γ-³³P-ATP.

4. Signal Detection: a. Add scintillation fluid to the wells. b. Measure the radioactivity in each well using a scintillation counter.

5. Data Analysis: a. The amount of radioactivity is proportional to the kinase activity. b. Calculate the percent inhibition of kinase activity by this compound at each concentration relative to the vehicle control. c. Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Protocol 3: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay.

1. Membrane Preparation: a. Use cell membranes prepared from cells overexpressing the receptor of interest.

2. Assay Setup: a. In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the receptor, and various concentrations of this compound.[8] b. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).

3. Incubation: a. Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and any bound radioligand will be trapped on the filter.[8] b. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

5. Signal Detection: a. Dry the filter plate and add scintillation cocktail. b. Count the radioactivity on the filters using a microplate scintillation counter.[8]

6. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Determine the percent inhibition of specific binding caused by this compound. c. Plot the percent inhibition against the concentration of this compound to calculate the IC50 or Ki value.

Visualizations

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 On-Target vs. Off-Target Differentiation cluster_3 Off-Target Identification cluster_4 Mitigation & Confirmation phenotype Unexpected or Inconsistent Phenotype Observed dose_response Dose-Response Curve Analysis phenotype->dose_response Hypothesize Off-Target Effect controls Use of Positive/Negative Controls dose_response->controls genetic Genetic Validation (e.g., siRNA, CRISPR) controls->genetic Inconclusive or Suggests Off-Target rescue Rescue Experiment genetic->rescue profiling Biochemical/Cellular Profiling (Kinase, Receptor Panels) genetic->profiling Phenotype Confirmed as Off-Target cetsa Cellular Thermal Shift Assay (CETSA) profiling->cetsa confirmation Confirm Hits with Orthogonal Assays profiling->confirmation Identify Potential Off-Targets proteomics Affinity Proteomics cetsa->proteomics redesign Structure-Activity Relationship (SAR) Studies to Engineer Out Off-Target Activity confirmation->redesign MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (e.g., MAPK1) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression MacA This compound (Off-Target Effect) MacA->MEK Inhibits CETSA_Principle cluster_0 Step 1: Treatment cluster_1 Step 2: Heating control_cells Cells + Vehicle heat Apply Heat Gradient (e.g., 40-65°C) control_cells->heat treated_cells Cells + this compound treated_cells->heat control_lysis Unbound Target Precipitates heat->control_lysis Control treated_lysis Bound Target Remains Soluble heat->treated_lysis Treated control_analysis Low amount of soluble target at high temps control_lysis->control_analysis treated_analysis Higher amount of soluble target at high temps treated_lysis->treated_analysis

References

Technical Support Center: Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Macquarimicin A in DMSO solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO has changed color. What does this indicate?

A change in the color of your this compound stock solution could indicate degradation of the compound. Purity of the compound should be assessed immediately using an appropriate analytical method such as HPLC or LC-MS.

Q2: I am observing variable results in my bioassays using this compound from a DMSO stock. Could this be related to compound stability?

Inconsistent results in bioassays can be a strong indicator of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of new products that may have different biological activities or interfere with the assay. It is recommended to use freshly prepared stock solutions or to validate the stability of your stock under your specific storage conditions.

Q3: How should I properly store my this compound in DMSO to minimize degradation?

  • Low Temperature Storage: Store aliquots at -20°C or -80°C to slow down chemical reactions.

  • Protection from Light: Store vials in the dark, as light can induce degradation of photosensitive compounds.[1][2]

  • Moisture Control: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate hydrolysis of susceptible compounds.[3] Use anhydrous DMSO and store solutions in tightly sealed vials with desiccant.

  • Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation.[3] It is advisable to prepare small-volume aliquots for single use.

Troubleshooting Guides

Problem: Unexpected or inconsistent analytical results (HPLC, LC-MS).

  • Possible Cause 1: Degradation of this compound in DMSO.

    • Troubleshooting Steps:

      • Analyze a freshly prepared solution of this compound as a reference.

      • Compare the chromatogram of the fresh sample to your stored sample, looking for new peaks or a decrease in the main peak area.

      • If degradation is confirmed, prepare fresh stock solutions for immediate use.

      • Consider performing a time-course stability study to determine the degradation rate under your storage conditions (see Experimental Protocols).

  • Possible Cause 2: Contamination of the DMSO solvent.

    • Troubleshooting Steps:

      • Run a blank injection of the DMSO solvent used for your stock solution.

      • If contaminant peaks are observed, use a new, high-purity, anhydrous grade of DMSO.

      • Ensure proper handling to prevent contamination of the solvent.

Problem: Loss of biological activity in assays.

  • Possible Cause: Degradation of this compound leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Confirm the purity and concentration of your this compound stock solution using a quantitative analytical method (e.g., qNMR or LC-MS with a standard curve).

      • If the concentration is lower than expected, prepare a fresh stock solution.

      • Always include a positive control in your bioassays to ensure the assay itself is performing as expected.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO under Different Storage Conditions.

Storage ConditionTimepointPurity (%) by HPLC
Room Temperature (~25°C)0 hours99.5
24 hours85.2
48 hours70.1
Refrigerated (4°C)0 hours99.5
24 hours98.1
7 days92.5
Frozen (-20°C)0 hours99.5
30 days99.1
90 days97.8
Frozen (-80°C)0 hours99.5
90 days99.3
180 days99.0

Note: This data is illustrative and should be confirmed by experimental analysis for this compound.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for this compound Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity, anhydrous DMSO.

    • Dilute the stock solution to a working concentration of 50 µg/mL in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the freshly prepared sample to establish the initial purity profile.

    • Inject aged or suspect samples and compare the chromatograms.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation products and pathways.

  • Sample Preparation: Prepare separate solutions of this compound in DMSO.

  • Stress Conditions: Expose the solutions to various stress conditions, such as:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Analysis: At specified time points, neutralize the samples (if necessary) and analyze by LC-MS to identify and characterize any degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent Results start Inconsistent Experimental Results check_purity Assess Purity of this compound Stock (e.g., HPLC, LC-MS) start->check_purity is_degraded Degradation Observed? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes check_solvent Analyze DMSO Blank is_degraded->check_solvent No re_run_assay Re-run Experiment prepare_fresh->re_run_assay is_contaminated Solvent Contaminated? check_solvent->is_contaminated use_new_dmso Use New, High-Purity DMSO is_contaminated->use_new_dmso Yes investigate_assay Investigate Other Assay Parameters is_contaminated->investigate_assay No use_new_dmso->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_storage Recommended Storage Protocol start Receive/Prepare this compound dissolve Dissolve in Anhydrous DMSO to desired stock concentration start->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot storage Store at -20°C or -80°C Protected from Light aliquot->storage use Thaw a Single Aliquot for Use storage->use discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Recommended protocol for storing this compound in DMSO.

References

Validation & Comparative

Macquarimicin A: A Comparative Analysis Against Key Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the antibacterial properties of Macquarimicin A is extremely limited. This guide provides a comparative analysis based on the sparse existing information and contrasts it with well-characterized antibacterial agents. The content is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a microbial metabolite produced by strains of Micromonospora chalcea.[1] While primarily investigated for other biological activities, it has been noted for its antibacterial properties, albeit with a narrow spectrum and low potency based on initial findings. This document aims to contextualize the known antibacterial profile of this compound against that of established clinical agents: linezolid, vancomycin, and daptomycin.

Comparative Antibacterial Activity

The only available quantitative data on this compound's antibacterial activity demonstrates very low efficacy against anaerobic bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.[1] In contrast, linezolid, vancomycin, and daptomycin are potent agents primarily targeting Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Enterococcus species.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Agents

Antibacterial AgentBacterial SpeciesMIC (µg/mL)
This compound Bacteroides spp. and other anaerobes50 - 100[1]
Linezolid Staphylococcus aureus (MRSA)0.5 - 4
Enterococcus faecium (VRE)1 - 4
Vancomycin Staphylococcus aureus (MRSA)1 - 2
Enterococcus faecalis1 - 4
Daptomycin Staphylococcus aureus (MRSA)0.25 - 1
Enterococcus faecium (VRE)1 - 4

Note: MIC values for comparator agents are typical ranges and can vary based on the specific strain and testing methodology.

Mechanism of Action

The mechanisms of action for these antibacterial agents are distinct, highlighting different cellular targets. The precise antibacterial mechanism of this compound is not well-documented in the available literature.

  • This compound: The antibacterial mechanism of action is not clearly defined in existing research. It has been shown to inhibit membrane-bound neutral sphingomyelinase, but a direct link to its antibacterial effect has not been established.

  • Linezolid: A member of the oxazolidinone class, linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

  • Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking transglycosylation and transpeptidation.

  • Daptomycin: A cyclic lipopeptide, daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to potassium efflux, membrane depolarization, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing cell death.

cluster_Linezolid Linezolid cluster_Vancomycin Vancomycin cluster_Daptomycin Daptomycin l_ribosome 50S Ribosomal Subunit l_protein Protein Synthesis Inhibition l_ribosome->l_protein Binds to v_cellwall Cell Wall Synthesis v_dala D-Ala-D-Ala v_dala->v_cellwall Inhibits Vancomycin Vancomycin Vancomycin->v_dala Binds to d_membrane Bacterial Cell Membrane d_depolarization Membrane Depolarization d_membrane->d_depolarization Disrupts

Figure 1: Simplified mechanisms of action for comparator antibacterial agents.

Experimental Protocols

The determination of antibacterial activity is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antibacterial agent is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

start Start prep_agent Prepare Serial Dilutions of Antibacterial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination by broth microdilution.

Conclusion

Based on the very limited available data, this compound demonstrates weak activity against anaerobic bacteria. Its potential as a clinically relevant antibacterial agent is not supported by current evidence, especially when compared to the potent and well-characterized activities of linezolid, vancomycin, and daptomycin against pathogenic Gram-positive bacteria. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound to determine if it holds any therapeutic promise. Researchers in drug development should consider these significant data gaps before pursuing this compound as a viable antibacterial candidate.

References

A Comparative Analysis of Macquarimicin A and Functionally Related Neutral Sphingomyelinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the landscape of neutral sphingomyelinase inhibition, contextualizing the natural product Macquarimicin A alongside synthetic and other natural compounds.

Introduction

This compound, a macrolide produced by Micromonospora species, has been identified as a novel inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various signaling pathways related to inflammation, apoptosis, and cellular stress.[1] Its unique structure and biological activity make it a person of interest in drug discovery. However, a comprehensive understanding of its potential requires a comparative analysis with other known N-SMase inhibitors. Due to a lack of publicly available direct structural analogs of this compound, this guide provides a comparative study of this compound and other well-characterized N-SMase inhibitors that can be considered its functional analogs. These compounds, while structurally diverse, target the same key enzyme in the sphingolipid signaling pathway.

This guide presents a summary of their inhibitory potencies, details common experimental protocols for assessing N-SMase inhibition, and visualizes the pertinent signaling pathway to provide a foundational resource for researchers in the field.

Data Presentation: Comparative Inhibitory Potency

CompoundTypeSource/OriginIC50 (N-SMase)Reference
This compound Natural Product (Macrolide)Micromonospora sp.Not ReportedTanaka et al., 1999[1]
GW4869 SyntheticSmall Molecule~1 µMLuberto et al., 2002
PDDC SyntheticSmall MoleculeNot specified, but used in vivo to inhibit nSMase2Rojas et al., 2018
DPTIP SyntheticSmall Molecule30 nMŠála et al., 2020
Manumycin A Natural ProductStreptomyces parvulus145 µMArenz et al., 2001
Spiroepoxide Natural ProductFungal Metabolite29 µMArenz et al., 2001
Cambinol SyntheticSmall Molecule5 µMFiguera-Losada et al., 2015

Experimental Protocols: Neutral Sphingomyelinase (N-SMase) Inhibition Assay

The following provides a generalized protocol for determining the in vitro inhibitory activity of compounds against N-SMase. Specific details may vary based on the enzyme source (recombinant vs. native), substrate, and detection method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against N-SMase activity.

Principle: N-SMase catalyzes the hydrolysis of sphingomyelin to phosphocholine and ceramide. The enzymatic activity can be measured by quantifying the formation of one of these products. A common method involves a coupled enzymatic assay where phosphocholine is further hydrolyzed by alkaline phosphatase to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then detected using a fluorometric or colorimetric probe.

Materials:

  • Recombinant or purified N-SMase2

  • Sphingomyelin (substrate)

  • Alkaline Phosphatase

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red or a similar fluorescent/colorimetric probe

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

  • Test compounds (e.g., this compound, analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., GW4869).

  • Enzyme Preparation: Dilute the N-SMase enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add a defined volume of the test compound dilutions to the wells of the microplate.

    • Add the N-SMase enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add the substrate solution containing sphingomyelin.

  • Coupled Enzyme Reaction and Detection:

    • After a specific incubation period (e.g., 30-60 minutes) at 37°C, stop the N-SMase reaction (e.g., by adding a stop solution or by proceeding directly to the detection step if the assay is continuous).

    • Add the detection reagent mixture containing alkaline phosphatase, choline oxidase, HRP, and the fluorescent/colorimetric probe.

    • Incubate for an additional period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background readings (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a control with no enzyme activity (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathway of Neutral Sphingomyelinase and its Inhibition

G cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling sphingomyelin Sphingomyelin nSMase N-SMase sphingomyelin->nSMase ceramide Ceramide apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation cell_stress Cell Stress Response ceramide->cell_stress nSMase->ceramide Hydrolysis macquarimicin This compound macquarimicin->nSMase Inhibition analogs Functional Analogs (GW4869, PDDC, etc.) analogs->nSMase Inhibition

Caption: N-SMase pathway and points of inhibition.

Experimental Workflow for N-SMase Inhibition Assay

G start Start: Prepare Reagents compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep enzyme_prep Prepare N-SMase Enzyme Solution start->enzyme_prep incubation1 Pre-incubate Enzyme with Test Compounds compound_prep->incubation1 enzyme_prep->incubation1 reaction_start Initiate Reaction with Sphingomyelin incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 detection Add Coupled Enzyme Detection Reagent incubation2->detection incubation3 Incubate at 37°C detection->incubation3 readout Measure Fluorescence/ Absorbance incubation3->readout analysis Data Analysis: Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for N-SMase inhibition screening.

References

head-to-head comparison of Macquarimicin A and vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of Macquarimicin A and the well-established antibiotic vancomycin is currently not feasible due to the limited publicly available data on the antibacterial properties of this compound. While vancomycin is a widely studied glycopeptide antibiotic with a wealth of information on its mechanism of action, antibacterial spectrum, and clinical efficacy, this compound remains largely uncharacterized in the scientific literature from an antimicrobial perspective.

Initial reports from 1999 identified this compound as an inhibitor of membrane-bound neutral sphingomyelinase with observed antibacterial activity against Bacillus cereus and Staphylococcus aureus. However, crucial quantitative data, such as Minimum Inhibitory Concentrations (MICs), and detailed experimental protocols for this antibacterial activity have not been published. Furthermore, there is no available information regarding its in vivo efficacy in animal models of infection or mechanisms of resistance.

This guide, therefore, will provide a detailed overview of vancomycin as a benchmark and highlight the significant knowledge gaps that prevent a direct comparison with this compound.

Vancomycin: A Detailed Profile

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive bacterial infections for decades.[1][2] It is particularly crucial for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1][4] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[1][3]

The following diagram illustrates the mechanism of action of vancomycin:

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan precursor) PBP Penicillin-Binding Proteins (Transglycosylase/Transpeptidase) Lipid_II->PBP Polymerization & Cross-linking DAla_DAla D-Ala-D-Ala terminus Lipid_II->DAla_DAla Peptidoglycan Cross-linked Peptidoglycan PBP->Peptidoglycan Vancomycin Vancomycin Vancomycin->DAla_DAla Binding

Caption: Mechanism of action of vancomycin.

Antibacterial Spectrum and Efficacy

Vancomycin's activity is primarily directed against Gram-positive bacteria. It is ineffective against most Gram-negative bacteria due to the inability of the large vancomycin molecule to penetrate the outer membrane.[3]

Table 1: In Vitro Activity of Vancomycin against Key Gram-Positive Pathogens

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 2.0
Staphylococcus aureus (MRSA)1.0 - 4.0
Staphylococcus epidermidis0.5 - 4.0
Enterococcus faecalis (vancomycin-susceptible)1.0 - 4.0
Enterococcus faecium (vancomycin-susceptible)1.0 - 4.0
Streptococcus pneumoniae≤1.0
Clostridioides difficile (oral)0.5 - 16

Note: MIC values can vary depending on the testing method and geographical location.

In vivo, vancomycin has demonstrated efficacy in a wide range of infections, including bacteremia, endocarditis, pneumonia, and soft tissue infections caused by susceptible Gram-positive organisms.

Mechanisms of Resistance

The emergence of vancomycin resistance, particularly in enterococci (Vancomycin-Resistant Enterococci, VRE) and more recently in Staphylococcus aureus (Vancomycin-Intermediate S. aureus, VISA; and Vancomycin-Resistant S. aureus, VRSA), is a significant clinical concern. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of vancomycin.

This compound: Unanswered Questions

As of late 2025, the scientific literature lacks the necessary data to perform a meaningful comparison of this compound with vancomycin. The initial discovery in 1999 highlighted its potential, but subsequent research providing key antibacterial metrics appears to be absent from the public domain.

To enable a proper comparative analysis, the following data for this compound would be required:

  • Mechanism of Antibacterial Action: The specific molecular target and pathway through which this compound exerts its antibacterial effect are unknown.

  • Antibacterial Spectrum: A comprehensive evaluation of its activity against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is needed.

  • Quantitative In Vitro Data: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against key pathogens is essential.

  • In Vivo Efficacy: Studies in established animal models of infection are required to assess its therapeutic potential.

  • Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug exposure and antibacterial effect, is crucial.

  • Toxicity Profile: A thorough evaluation of its safety profile is necessary.

  • Mechanisms of Resistance: Investigating the potential for resistance development and the underlying mechanisms is critical.

The following workflow illustrates the necessary steps for the preclinical evaluation of a new antibiotic like this compound:

preclinical_workflow Discovery Compound Discovery (e.g., this compound) In_Vitro_Screening In Vitro Antibacterial Screening Discovery->In_Vitro_Screening MIC_MBC MIC/MBC Determination In_Vitro_Screening->MIC_MBC Spectrum Spectrum of Activity MIC_MBC->Spectrum MOA Mechanism of Action Studies Spectrum->MOA Resistance Resistance Studies MOA->Resistance In_Vivo_PK In Vivo Pharmacokinetics Resistance->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Toxicity Toxicology Studies In_Vivo_Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization IND Investigational New Drug (IND) Application Lead_Optimization->IND

Caption: Preclinical development workflow for a new antibiotic.

Conclusion

While the prospect of new antibiotics is always of high interest to the scientific community, a direct and meaningful comparison between this compound and vancomycin is not possible at this time. Vancomycin remains a critical therapeutic agent with a well-defined profile. For this compound to be considered a viable alternative or complementary agent, extensive further research is required to elucidate its fundamental antibacterial properties. Researchers and drug development professionals should be aware of the significant data gap for this compound when evaluating novel antimicrobial candidates.

References

Assessing the Specificity of Macquarimicin A: A Comparative Guide to Neutral Sphingomyelinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Macquarimicin A and other prominent inhibitors of neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways. While this compound has been identified as an inhibitor of membrane-bound neutral sphingomyelinase, a lack of publicly available quantitative data on its potency and specificity currently limits a direct comparative assessment. This guide, therefore, focuses on presenting the available information on this compound alongside a detailed, data-driven comparison of well-characterized alternative nSMase inhibitors.

Introduction to this compound

This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea. Seminal research has demonstrated its ability to inhibit the activity of membrane-bound neutral sphingomyelinase (nSMase) in rat brain tissue.[1] The inhibition of nSMase disrupts the hydrolysis of sphingomyelin to ceramide, a critical step in various signaling cascades involved in cellular stress responses, inflammation, and apoptosis.[2] Beyond its effect on nSMase, this compound also exhibits anti-bacterial and anti-inflammatory properties. A related compound, Macquarimicin B, has shown activity against a leukemia cell line. However, to date, specific quantitative metrics of this compound's inhibitory potency (such as IC50 or Kᵢ values) against nSMase and its selectivity against other enzymes have not been detailed in the available scientific literature.

Comparative Analysis of Neutral Sphingomyelinase Inhibitors

To provide a framework for assessing potential nSMase inhibitors, this section details the specificity and potency of several widely used and novel compounds. The data presented below has been compiled from various scientific publications and provides a benchmark for evaluating the performance of new chemical entities targeting nSMase.

Quantitative Inhibitor Data
InhibitorTarget(s)IC50 / KᵢSelectivity ProfileMode of Inhibition
This compound Neutral SphingomyelinaseData not availableData not availableData not available
GW4869 nSMaseIC50: 1 µMSelective for nSMase over acid sphingomyelinase (aSMase).[3]Non-competitive
Cambinol nSMase2, SIRT1, SIRT2Kᵢ (nSMase2): 7 µMApproximately 10-fold more potent for nSMase2 than for SIRT1 (IC50: 56 µM) and SIRT2 (IC50: 59 µM).Uncompetitive
PDDC nSMase2IC50: 300 nMHighly selective for nSMase2. No significant inhibition of acid phosphatase or aSMase. In a panel of 44 other targets, only 4 showed any interaction at 10 µM.Non-competitive
DPTIP nSMase2IC50: 30 nMPotent and selective for nSMase2.Non-competitive

Signaling Pathway of Neutral Sphingomyelinase

Neutral sphingomyelinase plays a crucial role in cellular signaling by catalyzing the production of ceramide. Various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), can activate nSMase.[4] The resulting increase in ceramide concentration can trigger downstream signaling cascades leading to diverse cellular responses, including apoptosis, cell cycle arrest, and inflammation.[2]

G cluster_0 Cell Membrane cluster_1 Downstream Signaling TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R nSMase nSMase TNFR->nSMase activates IL-1R->nSMase activates Sphingomyelin Sphingomyelin nSMase->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Macquarimicin_A This compound Macquarimicin_A->nSMase inhibits G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Specificity Profiling Compound Test Compound (e.g., this compound) nSMaseAssay nSMase Activity Assay (Fluorometric or Radiometric) Compound->nSMaseAssay Treatment Compound Treatment & Stimulation (e.g., TNF-α) Compound->Treatment OffTargetScreen Off-Target Screening (Enzyme/Receptor Panel) Compound->OffTargetScreen IC50 Determine IC50/Ki nSMaseAssay->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity CellCulture Cell Culture with nSMase Expression CellCulture->Treatment CeramideQuant Ceramide Quantification (LC-MS/MS) Treatment->CeramideQuant CellularEfficacy Assess Cellular Efficacy CeramideQuant->CellularEfficacy CellularEfficacy->Selectivity OffTargetScreen->Selectivity

References

A Comparative Analysis of Macquarimicin A and Ciprofloxacin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug discovery and development, a thorough comparative analysis of novel compounds against established antibiotics is paramount. This guide provides a detailed comparison of Macquarimicin A, a lesser-known microbial metabolite, and Ciprofloxacin, a widely used fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and available experimental data.

Introduction

Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its mechanism of action, antibacterial activity, and resistance patterns are well-documented.

This compound is a microbial metabolite produced by strains of Micromonospora chalcea.[3] It has been identified as a macrolide with reported inhibitory effects on neutral sphingomyelinase, as well as antibacterial and anti-inflammatory properties. However, publicly available data on its antibacterial activity is notably limited.

Mechanism of Action

The fundamental difference between these two compounds lies in their cellular targets and mechanisms of action.

Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death.[4] This bactericidal action is highly effective against susceptible bacteria.

This compound , on the other hand, has been shown to inhibit membrane-bound neutral sphingomyelinase in rat brains. While it is classified as an antibacterial agent, its precise mechanism of antibacterial action is not well-elucidated in the available literature. It is known to affect Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, but the specific molecular targets within these bacteria have not been extensively reported.

cluster_ciprofloxacin Ciprofloxacin cluster_macquarimicin_a This compound cipro Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro->gyrase Inhibits topoIV Topoisomerase IV cipro->topoIV Inhibits dna_rep DNA Replication & Transcription Disrupted gyrase->dna_rep topoIV->dna_rep cell_death_cipro Bacterial Cell Death dna_rep->cell_death_cipro macqua This compound nSMase Neutral Sphingomyelinase (in eukaryotes) macqua->nSMase Inhibits unknown_target Unknown Bacterial Target(s) macqua->unknown_target Acts on cell_death_macqua Bacterial Cell Death (presumed) unknown_target->cell_death_macqua

Figure 1: Comparative Mechanisms of Action.

Antibacterial Spectrum: A Data-Driven Comparison

A direct, comprehensive comparison of the antibacterial spectra of this compound and ciprofloxacin is challenging due to the sparse data available for this compound. The following tables summarize the known Minimum Inhibitory Concentration (MIC) values.

This compound

The available data for this compound's antibacterial activity is limited. The original discovery publication reported its activity primarily against anaerobic bacteria.

BacteriumMIC (µg/mL)Reference
Bacteroides spp. and other anaerobes50 - 100[3]
Staphylococcus aureusData not available
Bacillus cereusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available

Note: While some sources mention activity against S. aureus and B. cereus, specific MIC values from peer-reviewed literature could not be identified.

Ciprofloxacin

Ciprofloxacin exhibits a broad spectrum of activity, with particular potency against Gram-negative bacteria. The following table presents a summary of its activity against a range of common pathogens.

BacteriumMIC Range (µg/mL)
Escherichia coli0.004 - 128
Pseudomonas aeruginosa0.03 - >256
Staphylococcus aureus (Methicillin-susceptible)0.12 - 4
Staphylococcus aureus (Methicillin-resistant)0.25 - 64
Bacillus cereus0.03 - >4
Enterococcus faecalis0.25 - 8
Streptococcus pneumoniae0.5 - 8
Klebsiella pneumoniae0.015 - >64

Disclaimer: The MIC values for ciprofloxacin can vary significantly depending on the specific strain and the presence of resistance mechanisms. The values presented here are a general representation from various studies.

Resistance Mechanisms

The development of resistance is a critical factor in the long-term viability of any antibiotic.

Ciprofloxacin: Resistance to ciprofloxacin is well-characterized and primarily occurs through two main mechanisms:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of ciprofloxacin to its targets.

  • Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.

This compound: Due to the limited research on its antibacterial action, there is no information available regarding resistance mechanisms to this compound.

cluster_resistance Resistance Development cipro_res Ciprofloxacin Resistance mutations Target-Site Mutations (gyrA, parC) cipro_res->mutations efflux Efflux Pumps cipro_res->efflux macqua_res This compound Resistance unknown_res Unknown macqua_res->unknown_res

Figure 2: Known Resistance Mechanisms.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the potency of an antibacterial agent. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted.

Broth Microdilution Method (CLSI/EUCAST General Protocol)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Agent prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of bioactive compounds like Macquarimicin A is a critical component of laboratory best practices. Adherence to proper disposal protocols not only ensures a safe working environment but also prevents the release of biologically active molecules into ecosystems, mitigating the risk of unforeseen consequences such as the development of antibiotic resistance.[1][2]

This compound, as a bioactive small molecule, must be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination and is contrary to regulatory guidelines.[1] The following procedures provide a comprehensive guide for the safe handling and disposal of this compound and associated waste materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult your institution's specific Environmental Health and Safety (EHS) guidelines, as these protocols take precedence.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Waste Segregation and Collection

Proper segregation of waste at the source is fundamental to a safe and efficient disposal process. Do not mix this compound waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's EHS office.

Table 1: this compound Waste Disposal Summary

Waste TypeDescriptionDisposal ContainerDisposal Method
Solid Waste Unused or expired pure this compound powder, contaminated lab materials (e.g., weigh boats, filter paper, paper towels).Labeled, sealed, and chemically resistant hazardous waste container.Collection by a certified hazardous waste contractor for incineration.[3][4]
Liquid Waste Stock solutions of this compound, unused media containing the antibiotic.Labeled, sealed, and leak-proof hazardous waste container.[3]Collection by a certified hazardous waste contractor for incineration.[3][5]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.Collection by a certified hazardous waste contractor for incineration.[3]
Empty Containers Original vials or containers that held this compound.Must be treated as hazardous waste, even if "empty," and placed in the solid chemical waste stream.[3][4]Collection by a certified hazardous waste contractor for incineration.[3]

Step-by-Step Disposal Protocol

  • Identify and Segregate: Clearly identify all waste materials contaminated with this compound. This includes pure compound, solutions, contaminated labware, and PPE.

  • Contain Solid Waste:

    • Place solid this compound waste into a designated, durable, and sealable container clearly labeled "Hazardous Waste: this compound."[4]

    • Ensure the container is compatible with the chemical nature of the waste.

  • Contain Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3]

    • The container must be clearly labeled "Hazardous Waste: this compound Solution" and should indicate the solvent used.

    • Do not overfill containers; allow for expansion.

  • Dispose of Contaminated Sharps:

    • Immediately place any sharps contaminated with this compound into a designated, puncture-proof sharps container for chemical waste.[3]

  • Manage Empty Containers:

    • Containers that held this compound are considered hazardous waste and should not be disposed of in regular recycling or trash, even after rinsing.[3][4] Place these in the solid hazardous waste container.

  • Storage Pending Disposal:

    • Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal company.

  • Schedule Waste Pickup:

    • Follow your institution's established procedures to schedule a pickup of the hazardous waste. Ensure all required documentation is complete.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Identification and Segregation cluster_2 Containment cluster_3 Labeling and Storage cluster_4 Final Disposal start Generate this compound Waste identify Identify Waste Type start->identify solid_waste Solid Waste (Powder, Contaminated Labware) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) identify->liquid_waste Liquid sharps_waste Contaminated Sharps identify->sharps_waste Sharps empty_container Empty Containers identify->empty_container Empty Container label_store Label Container as 'Hazardous Waste' and Store in Designated Area solid_waste->label_store liquid_waste->label_store sharps_waste->label_store empty_container->label_store disposal Arrange for Pickup by Certified Hazardous Waste Vendor for Incineration label_store->disposal

Caption: Workflow for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to the specific safety and disposal protocols established by their institution and local regulatory bodies.

References

Personal protective equipment for handling Macquarimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of Macquarimicin A. It is intended for researchers, scientists, and professionals in the field of drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).

Summary of Hazards and Required PPE:

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation (Cat. 2)Gloves: Handle with inspected, approved gloves. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
H319: Causes serious eye irritationEye Irritation (Cat. 2A)Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
H335: May cause respiratory irritationSTOT SE (Cat. 3)Respiratory Protection: Use only in a well-ventilated area or outdoors. If ventilation is inadequate, wear a suitable respirator. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
General Handling -Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.

Operational and Handling Protocols

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE: - Safety glasses with side-shields - Chemical resistant gloves - Lab coat prep_area->don_ppe 1. Setup weigh Carefully weigh or handle the solid compound dissolve If creating a solution, slowly add solvent to the solid weigh->dissolve 2. Procedure avoid_dust Avoid breathing dust and creating aerosols dissolve->avoid_dust decontaminate Decontaminate work surfaces doff_ppe Remove PPE carefully, Gloves last decontaminate->doff_ppe 3. Cleanup wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands collect_waste Collect all contaminated waste (gloves, wipes, etc.) dispose_container Dispose of contents/container to an approved waste disposal plant collect_waste->dispose_container 4. Waste

Caption: A procedural workflow for the safe handling of this compound.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

start Waste Generated (Unused compound, contaminated PPE, empty containers) collect Collect waste in a designated, labeled, and sealed container start->collect 1. Segregate store Store waste container in a secure, well-ventilated area away from incompatible materials collect->store 2. Store dispose Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations store->dispose 3. Dispose end Disposal Complete dispose->end

Caption: A step-by-step guide for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Dispose of contents and containers to an approved waste disposal plant.

  • Follow all applicable local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated materials, such as gloves, pipette tips, and labware, must be disposed of as chemical waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.